Fibrinopeptide A, human
説明
特性
IUPAC Name |
4-[[2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[3-carboxy-1-[[1-[[1-[[1-[[4-carboxy-1-[[2-[[2-[[2-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWICNZAGYSIBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H97N19O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fibrinopeptide A: A Technical Guide to its Role as a Biomarker for Thrombotic Events
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a small peptide cleaved from the Aα chain of fibrinogen by the action of thrombin during the coagulation cascade.[1][2][3] Its release is a direct indicator of in vivo thrombin activity and the conversion of fibrinogen to fibrin (B1330869), the foundational step in thrombus formation.[4][5][6] Consequently, plasma FPA levels serve as a highly specific and sensitive biomarker for thrombotic events.[7] This technical guide provides an in-depth overview of FPA, including its generation, quantification, and clinical significance in various thrombotic disorders.
The Coagulation Cascade and Fibrinopeptide A Generation
The formation of a blood clot is a complex process involving a cascade of enzymatic reactions. The final common pathway of this cascade converges on the generation of thrombin from its zymogen, prothrombin.[5] Thrombin then acts as a serine protease, catalyzing the conversion of soluble fibrinogen into insoluble fibrin strands.[6] This conversion is initiated by the cleavage of Fibrinopeptide A and Fibrinopeptide B from the N-termini of the Aα and Bβ chains of fibrinogen, respectively.[4] The release of these fibrinopeptides exposes polymerization sites on the fibrin monomers, which then self-assemble into a stable fibrin clot.[5]
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Thrombin - Wikipedia [en.wikipedia.org]
- 5. Thrombin | enzyme | Britannica [britannica.com]
- 6. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrinopeptide A in the diagnosis and treatment of deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Human Fibrinopeptide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of human Fibrinopeptide A (FPA). It details the pivotal experiments that led to its isolation, characterization, and the elucidation of its physiological role in the coagulation cascade. This document includes detailed experimental protocols from foundational studies, a summary of key quantitative data, and visualizations of the relevant biological pathways and historical workflow, designed to serve as an in-depth resource for researchers, scientists, and professionals in drug development.
Introduction
Fibrinopeptide A is a 16-amino acid peptide released from the N-terminus of the Aα chain of fibrinogen by the enzymatic action of thrombin.[1][2] Its discovery was a critical step in understanding the molecular mechanisms of blood coagulation. The release of FPA initiates the polymerization of fibrin (B1330869) monomers, a crucial event in the formation of a stable fibrin clot.[3][4] Consequently, FPA has emerged as a sensitive biomarker for in vivo thrombin activity and the diagnosis of thrombotic states.[5][6] This guide will delve into the historical context of its discovery, the key experimental methodologies employed, and its biochemical and clinical significance.
The Discovery and Early History
The journey to understanding Fibrinopeptide A began with the broader investigation of fibrinogen-to-fibrin conversion. In the mid-20th century, researchers sought to identify the molecular changes that occurred when soluble fibrinogen was transformed into an insoluble fibrin clot by thrombin.
A seminal paper by Blombäck, Blombäck, Edman, and Hessel in 1966 detailed the isolation, characterization, and structure of human fibrinopeptides, including Fibrinopeptide A.[7] This work laid the foundation for much of the subsequent research in the field.
Logical Workflow of the Discovery of Human Fibrinopeptide A
Caption: Workflow of the discovery of human Fibrinopeptide A.
Key Experimental Protocols
The isolation and characterization of human Fibrinopeptide A involved a series of meticulous biochemical techniques. The following protocols are based on the methodologies described in the foundational literature of the 1960s and 1970s.
Isolation of Fibrinopeptide A
Objective: To isolate the peptides released from human fibrinogen upon treatment with thrombin.
Methodology:
-
Fibrinogen Preparation: Human fibrinogen was purified from fresh citrated plasma, often using methods involving precipitation with agents like beta-alanine (B559535) or ammonium (B1175870) sulfate (B86663) to obtain a high molecular weight, clottable protein fraction.[8]
-
Thrombin-Induced Cleavage: A solution of purified human fibrinogen was incubated with a controlled amount of purified thrombin. This enzymatic reaction cleaves Fibrinopeptides A and B from the fibrinogen molecules, initiating the formation of a fibrin clot.[1][9]
-
Separation of Clot and Supernatant: The reaction mixture was allowed to clot. The resulting fibrin clot was then removed, typically by winding it onto a glass rod or by centrifugation, leaving a supernatant containing the released fibrinopeptides and other soluble components.[1]
-
Peptide Purification: The supernatant was then subjected to a series of chromatographic steps to isolate the fibrinopeptides.
Characterization of Fibrinopeptide A
Objective: To determine the amino acid composition and sequence of the isolated peptide.
Methodology:
-
Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl). The resulting amino acid mixture was then analyzed to determine the relative amounts of each amino acid.[10]
-
N-terminal and C-terminal Analysis: Methods were employed to identify the first and last amino acids in the peptide chain.
-
Amino Acid Sequencing (Edman Degradation): The primary structure of Fibrinopeptide A was determined using the Edman degradation method.[11] This stepwise process involves:
-
Reacting the N-terminal amino group with phenylisothiocyanate (PITC).
-
Cleaving the derivatized N-terminal amino acid under acidic conditions.
-
Identifying the released phenylthiohydantoin (PTH)-amino acid derivative by chromatography.
-
Repeating the cycle to determine the sequence of the remaining peptide.[11][12]
-
Quantification of Fibrinopeptide A in Plasma
Objective: To measure the concentration of Fibrinopeptide A in blood plasma as a marker of thrombin activity.
Methodology (Radioimmunoassay - RIA):
A highly sensitive radioimmunoassay for FPA was developed by Nossel and colleagues in the 1970s.[13][14]
-
Antibody Production: Antibodies specific to human FPA were generated by immunizing rabbits with FPA conjugated to a carrier protein like human serum albumin.[13]
-
Radiolabeling: A synthetic analog of FPA, often containing a tyrosine residue, was radiolabeled with Iodine-125 (¹²⁵I).[13]
-
Competitive Binding: A known amount of radiolabeled FPA and the patient's plasma sample (containing an unknown amount of FPA) were incubated with the anti-FPA antibodies. The unlabeled FPA from the plasma competes with the radiolabeled FPA for binding to the antibodies.
-
Separation and Detection: The antibody-bound FPA was separated from the free FPA. The amount of radioactivity in the bound fraction was then measured.
-
Quantification: By comparing the radioactivity of the patient sample to a standard curve generated with known amounts of unlabeled FPA, the concentration of FPA in the plasma could be determined.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for human Fibrinopeptide A.
Table 1: Physicochemical Properties of Human Fibrinopeptide A
| Property | Value | Reference(s) |
| Number of Amino Acids | 16 | [1] |
| Amino Acid Sequence | Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg | [2] |
| Molecular Weight | ~1537 Da | [2] |
| Half-life in Plasma | 3-5 minutes | [15][16] |
Table 2: Plasma Concentrations of Human Fibrinopeptide A
| Condition | FPA Concentration (ng/mL) | Reference(s) |
| Normal Healthy Individuals | < 2.0 (mean ~0.5-1.5) | [5][15][17] |
| Disseminated Intravascular Coagulation (DIC) | 13.0 - 346.0 | [17] |
| Active Systemic Lupus Erythematosus (SLE) | 4.5 - 10.2 | [17] |
| Acute Myocardial Infarction | Significantly elevated | [6] |
| Angina | Elevated | [6] |
| Malignant Disease | Significantly elevated | [18] |
| Following Coronary Angioplasty | Elevated | [19] |
Signaling Pathway and Mechanism of Action
The release of Fibrinopeptide A is a central event in the final common pathway of the coagulation cascade.
Thrombin-Mediated Cleavage of Fibrinogen
Caption: Thrombin-mediated cleavage of fibrinogen to form a stable fibrin clot.
Thrombin, a serine protease, specifically cleaves the Arg-Gly peptide bonds at the N-termini of the Aα and Bβ chains of fibrinogen.[1][20] The release of Fibrinopeptide A from the Aα chains is the initial and more rapid event.[3] This cleavage exposes "knobs" on the central E domain of the fibrinogen molecule. These newly exposed sites can then bind to complementary "holes" in the D domains of adjacent fibrin monomers, initiating the spontaneous self-assembly of fibrin protofibrils.[3] The subsequent, slower release of Fibrinopeptide B from the Bβ chains further facilitates the lateral aggregation of these protofibrils, leading to the formation of a three-dimensional, insoluble fibrin meshwork that forms the structural basis of a blood clot.[4][9]
Conclusion
The discovery and characterization of human Fibrinopeptide A represent a landmark achievement in the fields of biochemistry and hematology. The meticulous experimental work of pioneers like Blombäck and Nossel not only elucidated a fundamental step in blood coagulation but also provided a valuable clinical tool for the assessment of thrombotic disorders. This technical guide has provided a detailed overview of the historical context, experimental methodologies, and key data associated with Fibrinopeptide A, offering a valuable resource for contemporary researchers and drug development professionals building upon this foundational knowledge.
References
- 1. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinopeptides A and B release in the process of surface fibrin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin-induced fibrinopeptide B release from normal and variant fibrinogens: influence of inhibitors of fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. [A method for the assay of fibrinopeptide in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrinopeptide A levels in patients with acute ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human fibrinopeptides. Isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of 3 fibrinogens with different molecular weights obtained from normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. Edman degradation - Wikipedia [en.wikipedia.org]
- 12. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. Radioimmunoassay of human fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fibrinopeptide A (FPA) level and fibrinogen kinetics in patients with malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma level changes of fibrinopeptide A after uncomplicated coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The structure and biological features of fibrinogen and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibrinopeptide A: A Comprehensive Technical Guide on Structure and Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a small peptide that plays a critical role in the physiological process of blood coagulation. It is cleaved from the N-terminus of the Aα chain of fibrinogen by the serine protease thrombin. This cleavage is a key initiating step in the conversion of soluble fibrinogen into insoluble fibrin (B1330869), which forms the meshwork of a blood clot.[1][2] The concentration of Fibrinopeptide A in the plasma is a sensitive indicator of thrombin activity and the rate of fibrin formation, making it a valuable biomarker for thrombotic states.[1][3] This technical guide provides an in-depth overview of the structure, amino acid sequence, and analysis of Fibrinopeptide A.
Structure and Amino Acid Sequence of Fibrinopeptide A
Human Fibrinopeptide A is a 16-amino acid polypeptide. Its primary structure, or amino acid sequence, is crucial for its recognition and cleavage by thrombin.
Amino Acid Sequence of Human Fibrinopeptide A
The one-letter and three-letter code representations of the human Fibrinopeptide A sequence are as follows:
-
One-Letter Code: A-D-S-G-E-G-D-F-L-A-E-G-G-G-V-R
-
Three-Letter Code: Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg
Post-Translational Modifications
The most significant post-translational modification (PTM) of human Fibrinopeptide A is phosphorylation.
-
Phosphorylation: In normal physiological conditions, approximately 25-30% of human Fibrinopeptide A is phosphorylated at the Serine-3 (Ser3) residue.[4][5][6] The degree of phosphorylation can increase significantly under acute phase conditions, such as after surgery.[7] This phosphorylation may enhance the substrate specificity of thrombin for the fibrinogen Aα chain.[4][6]
While fibrinogen as a whole can undergo other PTMs like glycosylation and oxidation, phosphorylation at Ser3 is the most well-documented and functionally relevant modification specific to Fibrinopeptide A.[8][9]
Comparative Amino Acid Sequences
The amino acid sequence of Fibrinopeptide A exhibits species-specific variations. These differences have been a subject of evolutionary studies. A comparison of Fibrinopeptide A sequences from various species is presented in the table below.
| Species | Number of Amino Acids | Amino Acid Sequence |
| Human | 16 | A-D-S-G-E-G-D-F-L-A-E-G-G-G-V-R |
| Bovine | 19 | E-D-G-S-D-P-P-S-G-D-F-L-T-E-G-G-G-V-R |
| Canine | 15 | T-N-S-K-E-G-E-F-I-A-E-G-G-G-V-R |
| Murine (Rat) | 17 | A-D-T-G-T-T-S-E-F-L-A-E-G-G-G-V-R |
| Lamprey | 6 | D-D-I-S-E-R |
Biological Function and Signaling Pathway
The primary and well-established role of Fibrinopeptide A is in the coagulation cascade. Its release from fibrinogen is a pivotal event that initiates the formation of a fibrin clot.
Role in Coagulation
The cleavage of Fibrinopeptide A by thrombin exposes a polymerization site on the E domain of the fibrinogen molecule. This allows fibrin monomers to spontaneously assemble into protofibrils, which then aggregate to form the stable fibrin mesh of a blood clot. The release of Fibrinopeptide A precedes the cleavage of Fibrinopeptide B, another peptide released from fibrinogen by thrombin.[1]
Experimental Protocols
The determination of the amino acid sequence and structure of Fibrinopeptide A relies on several key experimental techniques.
Edman Degradation for Peptide Sequencing
Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.
Methodology:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions. The PITC couples with the free N-terminal amino group of the peptide.
-
Cleavage: The N-terminal amino acid derivative is cleaved from the rest of the peptide chain using a strong acid, typically trifluoroacetic acid (TFA). This step results in the formation of an anilinothiazolinone (ATZ)-amino acid and the original peptide shortened by one residue.
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Repetition: The cycle of coupling, cleavage, and identification is repeated on the shortened peptide to determine the sequence of the subsequent amino acids.
Mass Spectrometry for Peptide Sequencing
Mass spectrometry (MS) is a powerful and sensitive technique for determining the amino acid sequence of peptides.
Methodology:
-
Sample Preparation: Fibrinopeptide A is isolated and purified.
-
Ionization: The peptide molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured.
-
Fragmentation (MS/MS): The peptide ions are fragmented, usually by collision-induced dissociation (CID), to produce a series of fragment ions.
-
Mass Analysis of Fragments (MS2): The m/z of the fragment ions is measured.
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. This can be done de novo or by comparing the fragmentation pattern to a database of known peptide sequences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is used to determine the three-dimensional structure of peptides in solution.
Methodology:
-
Sample Preparation: A concentrated and highly pure solution of Fibrinopeptide A is prepared in a suitable buffer, often containing a small percentage of deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), providing information about the peptide's conformation.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the Fibrinopeptide A sequence.
-
Structural Calculations: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used in computational algorithms to calculate a family of 3D structures consistent with the experimental data.
Conclusion
Fibrinopeptide A is a peptide of significant interest in the fields of hematology, biochemistry, and drug development. Its well-defined structure and critical role in the coagulation cascade make it an important subject of study. The analytical techniques detailed in this guide provide the foundation for the continued investigation of Fibrinopeptide A and its functions in health and disease. The species-specific variations in its amino acid sequence also offer insights into the evolution of the coagulation system. Further research into the post-translational modifications of Fibrinopeptide A may reveal additional layers of regulatory control in hemostasis.
References
- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural examination of the influence of phosphorylation on the binding of fibrinopeptide A to bovine thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased phosphorylation of human fibrinopeptide A under acute phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-translational modifications of fibrinogen: implications for clotting, fibrin structure and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of posttranslational modifications on atomistic structure of fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Fibrinopeptide A Release from Fibrinogen by Thrombin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of soluble fibrinogen to insoluble fibrin (B1330869) monomers, a critical step in blood coagulation, is initiated by the proteolytic action of thrombin. This process begins with the highly specific, sequential cleavage of fibrinopeptides A (FpA) and B (FpB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively. The release of FpA is the rate-limiting step that exposes critical polymerization sites, triggering the spontaneous self-assembly of fibrin monomers into a protofibril network. This guide provides an in-depth examination of the molecular mechanisms underpinning FpA release, detailing the intricate protein-protein interactions, enzymatic kinetics, and subsequent conformational changes. It serves as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows involved in studying this fundamental biological process.
Introduction to the Thrombin-Fibrinogen Interaction
Fibrinogen is a large, complex glycoprotein (B1211001) synthesized in the liver, circulating in the blood as a soluble dimer. Each half of the dimer is composed of three polypeptide chains: Aα, Bβ, and γ, linked together by disulfide bonds.[1] The N-terminal regions of all six chains are located in the central "E" domain of the fibrinogen molecule.[1][2]
Thrombin, a serine protease, is the key enzyme responsible for converting fibrinogen to fibrin.[3] Its remarkable specificity allows it to cleave only four of the 376 potential Arg-Gly bonds within fibrinogen.[1][4] This high fidelity is achieved through a multi-point interaction involving both thrombin's active site and a secondary binding region known as anion-binding exosite I (or fibrinogen-recognition exosite).[5]
Molecular Mechanism of Fibrinopeptide A Cleavage
The release of FpA is a two-step process involving initial binding followed by enzymatic cleavage.
-
Binding and Recognition : Thrombin initially binds to the central E region of fibrinogen via its anion-binding exosite I.[1][4][5] This non-covalent interaction correctly positions the catalytic triad (B1167595) of thrombin's active site with the N-terminal region of fibrinogen's Aα chain.[1][5] Key residues in thrombin's exosite I, such as Phe-34, Leu-65, and Arg-77A, form contacts with residues in the Aα, Bβ, and γ chains of fibrinogen's E domain.[1][4] This interaction is crucial for substrate recognition and is a prerequisite for efficient cleavage.
-
Proteolytic Cleavage : Once docked, thrombin's active site catalyzes the hydrolysis of the peptide bond between Arginine-16 (Arg16) and Glycine-17 (Gly17) on the Aα chain. This action releases the 16-amino acid FpA peptide.[2] The conformation of the FpA-containing portions of the Aα chains in native fibrinogen makes them more favorably positioned for binding to thrombin's active site cleft compared to the fibrinopeptide B (FpB) regions.[2] This structural arrangement provides a clear rationale for the preferential and sequential removal of FpA before FpB.[2]
The overall process can be visualized as a signaling pathway:
Post-Cleavage Conformational Changes and Fibrin Polymerization
The release of FpA is the critical trigger for fibrin polymerization. The removal of the negatively charged FpA unmasks a new N-terminal sequence, Gly-Pro-Arg, often referred to as the 'A' knob.[6] This newly exposed 'A' knob can then bind to complementary 'a' holes located in the C-terminal D domains of other fibrin monomers.[6] This "knob-hole" interaction drives the spontaneous, half-staggered assembly of fibrin monomers into double-stranded protofibrils. These protofibrils subsequently aggregate laterally to form thicker fibrin fibers, which then branch to create a three-dimensional, insoluble clot network.
Quantitative Data
The enzymatic efficiency of thrombin's action on fibrinogen can be described by standard Michaelis-Menten kinetics. The following table summarizes key kinetic parameters for the release of FpA by human thrombin under physiological conditions.
| Parameter | Value | Conditions | Reference |
| Michaelis Constant (Km) | 2.99 µM - 7.2 µM | pH 7.4, 37°C | [7] |
| Catalytic Constant (kcat) | 84 s-1 | pH 7.4, 37°C | |
| Specificity Constant (kcat/Km) | 11.6 x 106 M-1s-1 | pH 7.4, 37°C | |
| FpA Cleavage Rate | 49.2 ± 1.6 nmol/ml/min per U of thrombin | Fibrinogen at 2.5 mg/ml | [7] |
Experimental Protocols
Studying the release of FpA requires precise and reproducible methodologies. Below are detailed protocols for fibrinogen purification and the quantification of FpA release.
Purification of Fibrinogen from Human Plasma
High-purity fibrinogen is essential for accurate kinetic studies. This protocol is based on a combination of precipitation and chromatography techniques.
Materials:
-
Fresh or frozen human plasma (citrated)
-
Sodium chloride (NaCl)
-
Tris-HCl buffer
-
Lysine-Sepharose affinity chromatography column
-
Dialysis tubing
Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C. Centrifuge at 3000 x g for 15 minutes to remove any cryoprecipitates.
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the plasma to a final saturation of 25%, while stirring gently at 4°C. This step precipitates fibrinogen.
-
Collection and Solubilization: Centrifuge the mixture at 3000 x g for 20 minutes. Discard the supernatant and resuspend the fibrinogen pellet in a minimal volume of Tris-buffered saline (TBS).
-
Glycine Precipitation: Add glycine to the resuspended pellet to a final concentration of 2.1 M. This further purifies the fibrinogen by precipitating it again.
-
Collection and Dialysis: Centrifuge to collect the precipitate. Dissolve the pellet in TBS and dialyze extensively against TBS at 4°C to remove residual glycine and ammonium sulfate.
-
Affinity Chromatography: To remove plasminogen, a common contaminant, pass the dialyzed fibrinogen solution over a Lysine-Sepharose column. Fibrinogen does not bind and is collected in the flow-through, while plasminogen is retained.
-
Purity and Concentration: Assess purity using SDS-PAGE. Determine the concentration using a spectrophotometer at 280 nm and verify clottability (typically >95%). Store purified fibrinogen at -80°C.
Quantification of FpA Release by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying FpA in samples.
Materials:
-
FpA-specific ELISA kit (includes pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Purified fibrinogen
-
Human α-thrombin
-
Reaction stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing purified fibrinogen (e.g., 1 mg/ml) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Initiate Reaction: Add a known concentration of thrombin (e.g., 0.1 NIH units/ml) to the fibrinogen solution to start the cleavage reaction. Incubate at 37°C.
-
Time-Course Sampling: At specific time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.
-
Stop Reaction: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as a strong acid or a specific thrombin inhibitor (e.g., hirudin or PPACK). This is crucial to prevent further FpA generation.
-
Sample Preparation: Centrifuge the quenched samples to pellet the formed fibrin and collect the supernatant containing the released FpA. Dilute the supernatant as needed to fall within the dynamic range of the ELISA kit.
-
ELISA Protocol:
-
Add FpA standards and diluted samples to the wells of the pre-coated microplate.
-
Incubate as per the kit's instructions to allow FpA to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add the HRP-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Add the TMB substrate solution. A color will develop in proportion to the amount of FpA.
-
Stop the color development with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of FpA in the experimental samples.
A typical experimental workflow for these assays is depicted below:
Conclusion
The thrombin-mediated release of fibrinopeptide A from fibrinogen is a highly specific and regulated enzymatic process that serves as the primary initiation event for fibrin clot formation. A thorough understanding of its molecular basis, kinetics, and the subsequent structural rearrangements is fundamental to the fields of hemostasis and thrombosis. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate this critical reaction, enabling the exploration of novel anticoagulant therapies and the characterization of bleeding and thrombotic disorders.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational transitions linked to active site ligation in human thrombin: effect on the interaction with fibrinogen and the cleavable platelet receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human fibrinopeptide A (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fibrinopeptide A Concentration in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Fibrinopeptide A (FPA) is a small peptide released from the N-terminal end of the fibrinogen Aα chain during the conversion of fibrinogen to fibrin (B1330869) by the enzyme thrombin. Its presence in plasma is a direct indicator of in vivo thrombin activity and the rate of fibrin formation, making it a crucial biomarker for assessing the activation state of the coagulation system. This guide provides an in-depth overview of the physiological concentration of FPA, the methodologies for its measurement, and the underlying biochemical pathways.
Physiological Concentration of Fibrinopeptide A
The concentration of FPA in the plasma of healthy individuals is typically very low, reflecting a basal level of coagulation activity. Elevated levels can be indicative of various pathological conditions involving hypercoagulability, such as disseminated intravascular coagulation (DIC), deep vein thrombosis, and certain leukemias.[1][2]
The table below summarizes FPA concentrations in healthy adult populations as reported in several studies. It is important to note that values can vary slightly between laboratories due to differences in measurement techniques and patient cohorts.[1]
| Mean Concentration (±SD) or Range | Measurement Method | Subjects (n) | Reference |
| 0.6 to 1.9 ng/mL | Not Specified | Not Specified | [1] |
| < 2 ng/mL (mean 0.5 ng/mL) | Radioimmunoassay (RIA) | 30 (males) | [3] |
| 0.9 ng/mL (±0.3) | Radioimmunoassay (RIA) | 20 | [4][5] |
| 0.64 pmol/mL (±0.56) | Not Specified | 36 | [6] |
| 1.43 ng/mL (±0.46) | Not Specified | Not Specified | [7] |
Note: Concentrations may be reported in different units (e.g., ng/mL, pmol/mL). Conversion can be performed using the molecular weight of FPA (~1536 g/mol ).
Generation of Fibrinopeptide A: The Coagulation Cascade
FPA is generated as a direct result of the enzymatic action of thrombin on fibrinogen. This process is a critical step in the final common pathway of the coagulation cascade. Thrombin, a serine protease, selectively cleaves Arg-Gly bonds in fibrinogen. This action releases Fibrinopeptides A and B, leading to the formation of fibrin monomers. These monomers then spontaneously polymerize to form a soft fibrin clot. Thrombin cleaves FPA from fibrinogen more rapidly than Fibrinopeptide B (FPB).[8][9]
Experimental Protocols for FPA Measurement
The accurate quantification of FPA in plasma requires sensitive and specific methods, as it is present at very low physiological concentrations. The two most common techniques are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
General Experimental Workflow
The measurement of plasma FPA follows a standardized workflow, from sample collection to final data analysis, which is critical for obtaining reliable and reproducible results.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
The competitive ELISA is a frequently used method for FPA quantification. It involves competition between unlabeled FPA in the sample and a fixed amount of labeled (e.g., HRP-conjugated) FPA for a limited number of binding sites on a specific anti-FPA antibody pre-coated onto a microplate.
Principle: The concentration of FPA in the sample is inversely proportional to the measured optical density.[10]
Detailed Methodology:
-
Sample and Reagent Preparation:
-
Assay Procedure:
-
Add 50 µL of standards and samples in duplicate to the appropriate wells of the anti-FPA antibody pre-coated microplate.[10]
-
Add 50 µL of HRP-conjugated FPA to each well (except the blank).
-
Incubate the plate for 1-2 hours at 37°C.[11]
-
After incubation, decant the contents of the wells and wash the plate five times with the prepared wash buffer.[12]
-
Add 90 µL of TMB Substrate solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[11]
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10]
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[11]
-
-
Data Analysis:
-
Subtract the OD of the zero standard (blank) from all other readings.[10]
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the FPA concentration in the samples by interpolating their mean OD values from the standard curve.
-
Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive technique that was historically the gold standard for FPA measurement. It is based on the principle of competitive binding between radiolabeled FPA and unlabeled FPA in the sample for a limited amount of specific antibody.
Principle: The amount of radioactivity bound to the antibody is inversely proportional to the concentration of FPA in the sample.
Detailed Methodology:
-
Sample Preparation:
-
To prevent in vitro generation of FPA, blood samples are collected in tubes containing an anticoagulant and a protease inhibitor.[3]
-
Fibrinogen, which can cross-react with anti-FPA antibodies, is removed from the plasma, often by ethanol (B145695) precipitation, followed by dialysis to extract the smaller FPA peptide.[3]
-
-
Assay Procedure:
-
A known quantity of radiolabeled FPA (typically with ¹²⁵I) is mixed with a constant amount of anti-FPA antibody.[13][14]
-
The patient's plasma extract (containing unlabeled FPA) is added to this mixture.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
The antibody-bound FPA is separated from the free (unbound) FPA. This can be achieved by methods such as precipitation with dioxane or adsorption of free FPA by charcoal.[13][15]
-
-
Data Analysis:
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
A standard curve is constructed by plotting the percentage of bound radiolabeled FPA against known concentrations of unlabeled FPA standards.
-
The concentration of FPA in the patient sample is determined by comparing its effect on the binding of the radiolabeled antigen to the standard curve.[14]
-
References
- 1. ucsfhealth.org [ucsfhealth.org]
- 2. Fibrinopeptide A blood test [bchhc.adam.com]
- 3. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity. [jci.org]
- 7. Fibrinopeptide A levels in maternal and newborn plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STRUCTURAL BASIS FOR SEQUENTIAL CLEAVAGE OF FIBRINOPEPTIDES UPON FIBRIN ASSEMBLY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human fibrinopeptide A (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Cancer-Associated Thrombosis and the Role of Fibrinopeptide A
An In-depth Technical Guide to Fibrinopeptide A in Cancer-Associated Thrombosis Research
Cancer-associated thrombosis (CAT) is a significant cause of morbidity and mortality in cancer patients, second only to cancer itself. The prothrombotic state in malignancy is a complex interplay between tumor-specific factors, host inflammatory responses, and the coagulation cascade. A key event in the final common pathway of coagulation is the conversion of soluble fibrinogen to insoluble fibrin (B1330869) monomers by the action of thrombin. This process releases two small peptides, Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB).
FPA, a 16-amino acid peptide, is cleaved from the N-terminus of the Aα chain of fibrinogen. Its release is a direct and specific indicator of thrombin activity and, consequently, of fibrin formation. In the context of cancer, elevated levels of FPA in plasma are indicative of a hypercoagulable state and have been consistently associated with an increased risk of thrombotic events. This makes FPA a valuable biomarker for identifying patients at high risk for CAT, monitoring disease progression, and potentially guiding anticoagulant therapy. This guide provides a comprehensive overview of FPA in CAT research, including its generation, clinical significance, and detailed methodologies for its quantification.
The Generation of Fibrinopeptide A in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. The process can be initiated through either the intrinsic or extrinsic pathway, both of which converge on the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, calcium, and phospholipids, forms the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin.
Thrombin, a serine protease, is the central enzyme in hemostasis. One of its primary functions is the cleavage of fibrinogen. Fibrinogen is a large glycoprotein (B1211001) composed of three pairs of polypeptide chains (Aα, Bβ, and γ). Thrombin specifically cleaves the Arg-Gly bonds at the N-termini of the Aα and Bβ chains, releasing FPA and FPB, respectively. The resulting fibrin monomers spontaneously polymerize to form a soft fibrin clot, which is then cross-linked and stabilized by Factor XIIIa.
The release of FPA is a direct consequence of thrombin's action on fibrinogen and serves as a sensitive marker of in vivo fibrin formation. In cancer patients, various mechanisms contribute to the overactivation of the coagulation cascade and subsequent elevation of FPA levels. These include the expression of tissue factor by tumor cells, the release of pro-inflammatory cytokines, and direct interactions between cancer cells and platelets.
Methodological & Application
Application Notes and Protocols for Fibrinopeptide A (FPA) ELISA Kit in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a small peptide fragment released from the N-terminal end of the fibrinogen Aα chain upon the proteolytic action of thrombin. The release of FPA is a critical and initial step in the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the meshwork of a blood clot.[1][2] Consequently, the concentration of FPA in circulation is a direct and sensitive indicator of thrombin activity and in vivo fibrin formation.[1][3][4] Measurement of FPA levels in human serum is a valuable tool in thrombosis research, clinical diagnostics, and the development of anticoagulant and thrombolytic therapies. Elevated FPA levels are associated with various thrombotic conditions, including deep vein thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC).[3][5] Furthermore, FPA levels have been shown to correlate with tumor progression and activity in certain cancers.[3][5]
This document provides a comprehensive protocol for the quantitative determination of FPA in human serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. It is intended to guide researchers, scientists, and drug development professionals in accurately measuring FPA levels for their research and development applications.
Principle of the Assay
The Fibrinopeptide A ELISA kit utilizes the quantitative sandwich immunoassay technique.[6][7] A microplate is pre-coated with a monoclonal antibody specific for FPA.[6][8] When standards and samples are added to the wells, the FPA present in the sample binds to the immobilized antibody. Following an incubation period, any unbound substances are washed away. A second, biotin-conjugated antibody specific for FPA is then added, which binds to the captured FPA, forming a "sandwich".[6] After another wash step, an avidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotin.[6] A final wash removes any unbound avidin-HRP. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is directly proportional to the amount of FPA present in the sample.[8][9] The reaction is stopped by the addition of a stop solution, and the optical density is measured at a specific wavelength (typically 450 nm).[8] The concentration of FPA in the samples is then determined by interpolating from a standard curve generated using known concentrations of FPA.
Coagulation Cascade and Fibrinopeptide A Release
The following diagram illustrates the central role of Fibrinopeptide A release in the final common pathway of the coagulation cascade.
Caption: Release of Fibrinopeptide A by thrombin in the coagulation cascade.
Materials and Reagents
While specific kit components may vary, a typical Fibrinopeptide A ELISA kit includes:
| Component | Description |
| Micro-ELISA Strip Plate | 96-well plate pre-coated with an anti-FPA antibody. |
| FPA Standard | Lyophilized or pre-diluted FPA of known concentration. |
| Standard Diluent | Buffer for diluting the FPA standard. |
| Biotin-conjugated anti-FPA | Detection antibody. |
| HRP-conjugate | Avidin or Streptavidin conjugated to Horseradish Peroxidase. |
| Sample Diluent | Buffer for diluting serum samples. |
| Wash Buffer (20x or 30x) | Concentrated buffer to be diluted for washing steps. |
| Chromogen Solution A & B | Substrate reagents (e.g., TMB). |
| Stop Solution | Acidic solution to stop the enzymatic reaction (e.g., sulfuric acid). |
| Plate Sealers | Adhesive strips to cover the plate during incubations. |
| User Manual | Detailed instructions specific to the kit. |
Materials Required but Not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Eppendorf tubes
-
Deionized or distilled water
-
Vortex mixer
-
Absorbent paper
Quantitative Data Comparison of Commercially Available Kits
The following table summarizes key quantitative parameters of several commercially available FPA ELISA kits to aid in kit selection.
| Parameter | Kit A[10] | Kit B[11] | Kit C[12] | Kit D[9] |
| Detection Range (ng/mL) | 0.156 - 10 | 1.56 - 100 | 0.156 - 10 | 1.56 - 100 |
| Sensitivity (ng/mL) | 0.039 | 0.94 | 0.094 | 0.94 |
| Sample Volume (µL) | 50 | 100 | 100 | 100 |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Intra-Assay CV (%) | <8 | 5.06 | Not specified | Not specified |
| Inter-Assay CV (%) | <10 | 5.96 | Not specified | Not specified |
Experimental Protocol
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as indicated in the kit manual.
-
FPA Standard Curve Preparation:
-
Reconstitute the lyophilized FPA standard with the volume of standard diluent specified in the kit manual to create the stock solution.
-
Perform serial dilutions of the stock solution using the standard diluent to generate a standard curve. A typical dilution series might range from 10 ng/mL down to 0.156 ng/mL, with a zero standard (blank) containing only the standard diluent.[6] It is recommended to prepare standards in duplicate.[6]
-
Sample Collection and Preparation
-
Serum Collection:
-
Sample Storage:
-
Sample Dilution:
-
It is crucial to dilute serum samples with the provided sample diluent to bring the FPA concentration within the detection range of the assay. A preliminary experiment may be necessary to determine the optimal dilution factor.[14]
-
Assay Procedure
The following diagram outlines the general workflow for the Fibrinopeptide A ELISA.
Caption: A generalized workflow for a Fibrinopeptide A sandwich ELISA.
-
Add Standards and Samples: Pipette 50-100 µL of each standard and diluted sample into the appropriate wells in duplicate.
-
First Incubation: Cover the plate with a sealer and incubate for 1-2 hours at 37°C.[6][13]
-
Wash: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of liquid at each step.
-
Add Detection Antibody: Add the biotin-conjugated anti-FPA antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at 37°C.[6]
-
Wash: Repeat the wash step as described above.
-
Add HRP-conjugate: Add the HRP-conjugate solution to each well.
-
Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.[13]
-
Wash: Repeat the wash step, typically for 5 cycles.[13]
-
Substrate Development: Add the TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop in positive wells.[13]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Subtract the average OD of the zero standard (blank) from all other OD values.
-
Generate a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of FPA in each sample by interpolating the sample's mean OD value from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of FPA in the original serum sample.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Contaminated reagents- Prolonged incubation time | - Increase the number of wash cycles and ensure complete aspiration of buffer.- Use fresh, uncontaminated reagents.- Adhere to recommended incubation times. |
| No or Weak Signal | - Reagents not at room temperature- Incorrect antibody or conjugate dilution- Inactive reagents (improper storage)- Insufficient incubation time | - Ensure all reagents are at room temperature before use.- Verify all dilution calculations and steps.- Check reagent storage conditions and expiration dates.- Follow recommended incubation times. |
| Poor Standard Curve | - Inaccurate pipetting- Improper standard dilution series | - Use calibrated pipettes and proper pipetting technique.- Carefully prepare the standard dilution series, ensuring thorough mixing at each step. |
| High Coefficient of Variation (CV) | - Inconsistent pipetting- Inadequate washing- Bubbles in wells | - Practice consistent pipetting.- Ensure uniform washing across the plate.- Carefully inspect wells for bubbles before reading and remove them if present. |
Conclusion
The Fibrinopeptide A ELISA is a robust and sensitive method for quantifying a key biomarker of coagulation activity. Accurate measurement of FPA in human serum can provide valuable insights for researchers and clinicians in the fields of hemostasis, thrombosis, and oncology. Adherence to a well-defined protocol, careful sample handling, and precise execution of the assay steps are critical for obtaining reliable and reproducible results. This document serves as a comprehensive guide to aid in the successful implementation of this important assay.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. [Significance of fibrinopeptide A as an indicator for coagulative analysis in thrombotic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsresult.com [labsresult.com]
- 5. [Clinical significance of fibrinopeptide A in surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Human fibrinopeptide A (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 9. ardentbio.com [ardentbio.com]
- 10. cusabio.com [cusabio.com]
- 11. Human Fibrinopeptide A ELISA Kit (Colorimetric) (NBP3-06929): Novus Biologicals [novusbio.com]
- 12. biomatik.com [biomatik.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Human FPA ELISA Kit [ABIN6966748] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
Application Note: Quantitative Analysis of Fibrinopeptide A in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract Fibrinopeptide A (FpA) is a 16-amino-acid peptide released from fibrinogen by the action of thrombin during blood coagulation.[1] As its presence in plasma is a direct indicator of in-vivo thrombin activity, the accurate quantification of FpA is crucial for diagnosing and monitoring thrombotic diseases, and for the development of antithrombotic therapies.[2][3] While immunoassays have been traditionally used, they can suffer from a lack of specificity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior specificity and has become the method of choice for robust and reliable FpA quantification.[3] This document provides a detailed protocol for the quantitative analysis of FpA in human plasma using a validated LC-MS/MS (B15284909) method, including sample preparation, instrument parameters, and data analysis.
Biological Context: Fibrinopeptide A Formation
Fibrinopeptide A is generated at a critical step in the coagulation cascade. The enzyme thrombin cleaves the N-terminal ends of the Aα- and Bβ-chains of fibrinogen, releasing Fibrinopeptides A and B, respectively. This process converts soluble fibrinogen into fibrin (B1330869) monomers, which then polymerize to form an insoluble fibrin clot.[1] The measurement of circulating FpA provides a direct assessment of this enzymatic activity and the rate of clot formation.[3][4]
Caption: The Coagulation Cascade leading to Fibrinopeptide A release.
Quantitative Data Summary
The concentration of Fibrinopeptide A in plasma is a key indicator of coagulation activity. Levels can vary significantly between healthy individuals and those with thrombotic conditions.
Table 1: Fibrinopeptide A Concentrations in Human Plasma.
| Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Method | Citation |
|---|---|---|---|---|
| Healthy Controls | ||||
| 0.5 ± 1.4 | - | Radioimmunoassay | [5] | |
| 0.9 (SD 0.3) | - | Radioimmunoassay | [6] | |
| 0.5 | < 2.0 | Radioimmunoassay | [7] | |
| - | 1.5 - 46 (1-30 nM) | LC-MS/MS | [1][2] | |
| Thrombotic Diseases | ||||
| Disseminated Intravascular Coagulation (DIC) | - | 13.0 - 346 | Radioimmunoassay | [6] |
| DIC | 23.5 ± 15.0 | - | Not Specified | [5] |
| Venous Thrombosis / Pulmonary Embolism | - | 5.0 - 23.0 | Radioimmunoassay | [7] |
| Diagnosis of Thromboembolism | > 5.0 | - | Not Specified | [8] |
| Other Conditions | ||||
| Advanced Lung Cancer | 17.7 | - | Not Specified | [5] |
| Active Systemic Lupus Erythematosus (SLE) with Nephritis | 10.2 | 5.3 - 17.0 | Radioimmunoassay | [6] |
| Late Stage Cardiopulmonary Bypass | 14.2 ± 6.8 | - | Not Specified |[8] |
Experimental Protocol
This protocol is based on established LC-MS/MS methods for FpA quantification, emphasizing a high-throughput solid-phase extraction (SPE) procedure for sample cleanup.[1][2]
Overall Experimental Workflow
Caption: General workflow for FpA analysis from plasma to instrument.
Materials and Reagents
-
Blood Collection Tubes : Sodium citrate (B86180) tubes.
-
Solvents : HPLC-grade acetonitrile (B52724), methanol (B129727), and water; Formic acid.
-
Reagents : Fibrinopeptide A standard, stable isotope-labeled FpA internal standard (SIL-IS).
-
Consumables : 1.5 mL polypropylene (B1209903) tubes, SPE cartridges (e.g., C18), pipette tips.
-
Equipment : Centrifuge, vortex mixer, SPE manifold, nitrogen evaporator, LC-MS/MS system.
Sample Collection and Preparation
Proper sample handling is critical to prevent in vitro generation of FpA.[7]
-
Blood Collection : Collect whole blood into sodium citrate tubes.
-
Plasma Separation : Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Plasma Aliquoting : Transfer the supernatant (platelet-poor plasma) to clean polypropylene tubes and store at -80°C until analysis. Avoid freeze-thaw cycles.[2]
-
Protein Precipitation : To 100 µL of plasma, add the SIL-IS, followed by 300 µL of cold acetonitrile to precipitate proteins.
-
Centrifugation : Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the FpA with 1 mL of 90% acetonitrile/0.1% formic acid.
-
-
Dry-Down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 5% acetonitrile/0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Method
Table 2: Suggested LC-MS/MS Parameters.
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 40% B over 5 minutes, followed by wash and re-equilibration |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| FpA Precursor Ion (m/z) | e.g., 513.2 [M+3H]³⁺ |
| FpA Product Ions (m/z) | Monitor 2-3 specific transitions (e.g., b- or y-ions) |
| SIL-IS Precursor Ion (m/z) | Isotope-shifted version of FpA precursor |
| SIL-IS Product Ions (m/z) | Isotope-shifted versions of FpA products |
| Dwell Time | 50-100 ms per transition |
Note: MRM transitions must be optimized empirically for the specific instrument used.
Data Analysis and Quantification
Caption: Workflow for quantitative data analysis.
-
Calibration Curve : Prepare a set of calibration standards by spiking known concentrations of FpA standard into a surrogate matrix (e.g., stripped plasma). Process these standards alongside the unknown samples.
-
Quantification : Plot the peak area ratio of the FpA to the SIL-IS against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting to generate the calibration curve.
-
Calculate Results : Determine the concentration of FpA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics
The described method, when properly validated, demonstrates high sensitivity, precision, and accuracy.
Table 3: Typical Method Validation Parameters.
| Parameter | Typical Result | Citation |
|---|---|---|
| Lower Limit of Quantitation (LLOQ) | 0.16 nM (~0.25 ng/mL) | [1][2] |
| Inter- and Intra-day Precision (%CV) | < 15% | [1][2] |
| Dilution Linearity | Up to 16-fold | [2] |
| Freeze-Thaw Stability (3 cycles) | Within ±30% |[2] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, specific, and sensitive approach for the quantification of Fibrinopeptide A in human plasma. The use of a stable isotope-labeled internal standard and a streamlined SPE cleanup procedure ensures high-quality data suitable for clinical research and the development of antithrombotic therapies. This method overcomes the specificity limitations of traditional immunoassays, enabling a more accurate assessment of in-vivo thrombin activity.
References
- 1. ovid.com [ovid.com]
- 2. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labsresult.com [labsresult.com]
- 5. [Significance of fibrinopeptide A as an indicator for coagulative analysis in thrombotic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Measurement of Fibrinopeptide A in Human Blood [jci.org]
- 8. [Clinical significance of fibrinopeptide A in surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fibrinopeptide A (FPA) Measurement by Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a small peptide cleaved from fibrinogen by the action of thrombin during the conversion of fibrinogen to fibrin (B1330869). The measurement of FPA in plasma provides a direct and sensitive index of thrombin activity and, consequently, the rate of fibrin formation. Elevated levels of FPA are associated with various thromboembolic disorders, disseminated intravascular coagulation (DIC), and other conditions involving activation of the coagulation cascade. Radioimmunoassay (RIA) is a highly sensitive technique for the quantitative determination of FPA in biological samples.[1][2][3] These application notes provide a detailed protocol for the measurement of FPA using a competitive binding RIA.
Principle of the Assay
The Fibrinopeptide A RIA is a competitive immunoassay. In this assay, a known quantity of radiolabeled FPA (typically with ¹²⁵I) competes with the unlabeled FPA present in a sample or standard for a limited number of binding sites on a specific anti-FPA antibody. As the concentration of unlabeled FPA in the sample increases, the amount of radiolabeled FPA bound to the antibody decreases. The antibody-bound FPA is then separated from the unbound FPA, and the radioactivity of the bound fraction is measured. The concentration of FPA in the unknown sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled FPA.
Application Areas
-
Thrombosis Research: Monitoring the activation of the coagulation system in various thrombotic diseases.
-
Drug Development: Evaluating the efficacy of anticoagulant and antithrombotic drugs.
-
Clinical Research: Investigating the pathophysiology of diseases associated with hypercoagulability.
-
Cancer Research: Studying the prothrombotic state in cancer patients.
Quantitative Data Summary
The performance characteristics of the Fibrinopeptide A RIA are summarized in the tables below. These values are representative and may vary between different assay kits and laboratories.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value |
| Assay Sensitivity | Approximately 0.05 - 0.1 ng/mL[1][2] |
| Assay Range | 0.5 - 50 ng/mL |
| Sample Volume | 100 µL of plasma |
| Incubation Time | 18 - 24 hours |
| Radionuclide | Iodine-125 (¹²⁵I) |
Table 2: Assay Precision
| Level | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | < 10% | < 15% |
| Medium Control | < 10% | < 15% |
| High Control | < 10% | < 15% |
Coefficient of Variation (CV) is a measure of the relative variability.
Table 3: Recovery and Specificity
| Parameter | Result |
| Spike Recovery | 75 - 90%[1] |
| Cross-reactivity with Fibrinogen | Very low, typically < 0.004%[4] |
| Cross-reactivity with Fibrinopeptide B | Negligible[2] |
Experimental Protocols
Materials and Reagents
-
Fibrinopeptide A RIA Kit (containing ¹²⁵I-FPA, FPA standards, anti-FPA antibody, and precipitating reagent)
-
Blood collection tubes with EDTA and aprotinin
-
Centrifuge
-
Gamma counter
-
Vortex mixer
-
Pipettes and tips
-
Ethanol (B145695) or bentonite (B74815) slurry for sample preparation
-
Assay buffer
Sample Collection and Preparation
Proper sample collection and handling are critical for accurate FPA measurement to prevent in vitro generation of FPA.
-
Blood Collection: Collect whole blood into chilled tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor such as aprotinin.
-
Centrifugation: Immediately after collection, centrifuge the blood at 2,000 - 2,500 x g for 15-20 minutes at 4°C to separate the plasma.
-
Plasma Separation: Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a clean polypropylene (B1209903) tube.
-
Fibrinogen Removal: To prevent interference from fibrinogen, which can cross-react with the anti-FPA antibody, it must be removed from the plasma.[1] This can be achieved by one of the following methods:
-
Ethanol Precipitation: Add an equal volume of cold absolute ethanol to the plasma, vortex, and incubate on ice for 30 minutes. Centrifuge at 2,000 x g for 20 minutes at 4°C. The supernatant contains the FPA.[1]
-
Bentonite Adsorption: This method is often used in commercial kits and involves treating the plasma with a bentonite slurry to adsorb fibrinogen.
-
-
Storage: Store the processed plasma samples at -20°C or below if not assayed immediately.
Radioimmunoassay Procedure
-
Assay Setup: Label tubes for standards, controls, and unknown samples in duplicate.
-
Reagent Preparation: Prepare the FPA standards and reagents according to the kit manufacturer's instructions.
-
Pipetting:
-
Pipette 100 µL of each standard, control, and prepared plasma sample into the corresponding tubes.
-
Add 100 µL of ¹²⁵I-labeled FPA to each tube.
-
Add 100 µL of the anti-FPA antibody to all tubes except the "Total Counts" (TC) and "Non-Specific Binding" (NSB) tubes.
-
-
Incubation: Vortex all tubes gently and incubate for 18-24 hours at 4°C.
-
Separation:
-
Add the precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to all tubes except the TC tubes.
-
Vortex and incubate as recommended by the kit manufacturer (e.g., 15-30 minutes at 4°C).
-
Centrifuge the tubes at 1,500 - 2,000 x g for 15-20 minutes at 4°C to pellet the antibody-bound fraction.
-
-
Decanting: Carefully decant the supernatant from all tubes except the TC tubes.
-
Counting: Measure the radioactivity in the pellets of all tubes (and the total radioactivity in the TC tubes) using a gamma counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for each set of duplicate tubes.
-
Calculate the percentage of bound radiolabel (%B/B₀) for each standard, control, and sample using the following formula:
%B/B₀ = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of Zero Standard (B₀) - Average CPM of NSB)] x 100
-
Construct a Standard Curve: Plot the %B/B₀ for each standard on the y-axis against the corresponding FPA concentration on the x-axis using a log-logit or semi-log scale.
-
Determine Sample Concentrations: Determine the FPA concentration in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Correct for Dilutions: Multiply the interpolated concentration by any dilution factor used during sample preparation.
Visualizations
Fibrinopeptide A Signaling Pathway
Caption: Thrombin-mediated cleavage of Fibrinogen to form Fibrin and release Fibrinopeptide A.
Fibrinopeptide A RIA Experimental Workflow
References
- 1. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of plasmic degradation products of fibrinogen in the radioimmunoassay of human fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fibrinopeptide A Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a small peptide released from the N-terminal end of the fibrinogen Aα chain by the enzymatic action of thrombin. The concentration of FPA in plasma is a sensitive and specific biomarker of in vivo thrombin activity and, consequently, of coagulation system activation. Accurate measurement of FPA is crucial in various research and clinical settings, including the development of anticoagulant and antithrombotic drugs, monitoring thrombotic states, and investigating diseases with a thrombotic component. However, the short half-life of FPA and its susceptibility to in vitro generation during blood collection and processing present significant pre-analytical challenges. These application notes provide a detailed protocol for plasma sample preparation to ensure accurate and reproducible FPA analysis.
Signaling Pathway of Fibrinopeptide A Generation
The generation of Fibrinopeptide A is a critical step in the coagulation cascade, initiated by the activation of thrombin, which then acts on its substrate, fibrinogen.
Pre-analytical Variables Affecting Fibrinopeptide A Measurement
Several pre-analytical factors can significantly impact the measured levels of FPA. Strict adherence to a standardized collection and processing protocol is paramount to minimize artifactual FPA generation.
| Variable | Impact on FPA Levels | Recommendation |
| Anticoagulant Choice | Inappropriate anticoagulant can lead to incomplete inhibition of coagulation, resulting in falsely elevated FPA levels. | Use of a thrombin inhibitor in combination with a calcium chelator is ideal. Citrate (B86180) is commonly used but may not completely suppress in vitro thrombin generation. |
| Time to Centrifugation | Delays in processing allow for continued enzymatic activity and cellular activation, leading to in vitro FPA generation. | Process blood samples as soon as possible after collection, ideally within 30 minutes. Keep samples on ice during any delay. |
| Centrifugation Temperature | Room temperature centrifugation can promote enzymatic activity. | Perform centrifugation at a controlled, refrigerated temperature (2-8°C). |
| Centrifugation Speed & Duration | Inadequate centrifugation may result in platelet-rich plasma, a source of procoagulant factors that can lead to FPA generation. | A two-step centrifugation process is recommended to obtain platelet-poor plasma (PPP). |
| Storage Temperature | Improper storage can lead to degradation of FPA or continued generation if enzymes are not adequately inhibited. | Store plasma samples at -80°C for long-term stability. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to peptide degradation. | Aliquot plasma into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Materials and Reagents
-
Blood Collection Tubes: Use siliconized glass or plastic tubes containing an appropriate anticoagulant and protease inhibitor cocktail.
-
Anticoagulant & Protease Inhibitor Solution: A recommended solution is a combination of 3.2% sodium citrate and a potent thrombin inhibitor such as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) or hirudin. A general protease inhibitor cocktail should also be included.
-
Refrigerated Centrifuge
-
Pipettes and Pipette Tips
-
Polypropylene (B1209903) Microcentrifuge Tubes
-
-80°C Freezer
Recommended Anticoagulant and Protease Inhibitor Cocktail
While commercial cocktails are available, a laboratory-prepared cocktail can be made. The addition of a specific thrombin inhibitor is critical for FPA analysis.
| Component | Final Concentration in Blood | Rationale |
| 3.2% Sodium Citrate | 1:9 ratio (anticoagulant:blood) | Chelates calcium, preventing coagulation cascade activation. |
| PPACK (Thrombin Inhibitor) | 40 µM | Directly and irreversibly inhibits thrombin, preventing the conversion of fibrinogen to FPA.[1] |
| EDTA | 1.5 mg/mL | Further chelates divalent cations, inhibiting metalloproteases. |
| Aprotinin | 100 KIU/mL | A broad-spectrum serine protease inhibitor. |
Blood Collection and Initial Processing Workflow
The following workflow diagram illustrates the key steps from blood collection to plasma storage.
Detailed Step-by-Step Protocol
-
Blood Collection:
-
Perform a clean venipuncture, minimizing tissue trauma to avoid activation of the coagulation cascade.
-
Collect blood directly into a pre-chilled tube containing the anticoagulant and protease inhibitor cocktail.
-
The recommended ratio is 9 parts blood to 1 part anticoagulant solution.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing.
-
-
Immediate Cooling and Transport:
-
Place the blood collection tube on wet ice immediately after collection.
-
Transport the sample to the laboratory for processing as quickly as possible, maintaining the cold chain.
-
-
First Centrifugation:
-
Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes in a refrigerated centrifuge set to 4°C.
-
This step will separate the plasma from the red and white blood cells.
-
-
Plasma Aspiration:
-
Carefully aspirate the supernatant (platelet-rich plasma) using a polypropylene pipette, being cautious not to disturb the buffy coat (the layer of white blood cells and platelets).
-
Transfer the plasma to a pre-chilled polypropylene microcentrifuge tube.
-
-
Second Centrifugation (to obtain Platelet-Poor Plasma):
-
Centrifuge the collected plasma at a higher speed, for example, 2,500 x g for 15 minutes at 4°C.
-
This second spin is crucial for pelleting any remaining platelets.
-
-
Aliquoting and Storage:
-
Carefully aspirate the supernatant (platelet-poor plasma), avoiding the platelet pellet at the bottom of the tube.
-
Aliquot the platelet-poor plasma into appropriately labeled, pre-chilled polypropylene cryovials in volumes suitable for single-use to avoid freeze-thaw cycles.
-
Immediately snap-freeze the aliquots in liquid nitrogen or on dry ice and then transfer to a -80°C freezer for long-term storage.
-
Data Presentation and Interpretation
Accurate FPA measurement is highly dependent on the meticulous execution of the sample preparation protocol. The following table provides hypothetical data to illustrate the importance of proper sample handling.
| Sample Handling Condition | Mean FPA (ng/mL) | Standard Deviation | Interpretation |
| Immediate Processing on Ice | 1.5 | 0.3 | Represents the baseline, physiological level of FPA. |
| 2-hour Delay at Room Temp. | 8.7 | 2.1 | Significant in vitro generation of FPA due to enzymatic activity at room temperature. |
| Single Centrifugation Step | 4.2 | 1.1 | Elevated FPA due to residual platelets in the plasma. |
| No Thrombin Inhibitor | 12.5 | 3.5 | Markedly elevated FPA due to uncontrolled thrombin activity during processing. |
Conclusion
The protocol described in these application notes provides a robust method for the preparation of human plasma samples for Fibrinopeptide A analysis. By carefully controlling pre-analytical variables such as the choice of anticoagulant and protease inhibitors, time to processing, and centrifugation conditions, researchers can minimize in vitro FPA generation and obtain accurate and reliable data. This is essential for the successful application of FPA as a biomarker in research and drug development.
References
Application Notes and Protocol for Fibrinopeptide A (FPA) Testing Blood Sample Collection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide A (FPA) is a sensitive biomarker of in vivo thrombin activity, making its accurate measurement critical in thrombosis research, the study of hemostatic disorders, and the clinical development of anticoagulant and antithrombotic therapies. FPA is a 16-amino acid peptide cleaved from the N-terminus of the fibrinogen Aα-chain by thrombin during the conversion of fibrinogen to fibrin (B1330869). Its presence in plasma is a direct indicator of ongoing coagulation.
However, the short half-life of FPA and its susceptibility to in vitro generation during and after blood collection present significant pre-analytical challenges. Inadequate sample handling can lead to spurious elevations in FPA levels, compromising the integrity of clinical and research data. This document provides a detailed protocol for the collection, processing, and storage of blood samples to ensure the accurate and reproducible measurement of Fibrinopeptide A.
Pre-analytical Variables and Mitigation Strategies
Several factors can artificially elevate FPA levels. Strict adherence to the collection protocol is essential to minimize these influences.
-
In Vitro Thrombin Generation: The primary challenge in FPA measurement is the prevention of in vitro thrombin formation, which can occur upon contact activation of the coagulation cascade during and after venipuncture. The use of a potent anticoagulant and thrombin inhibitor cocktail is mandatory.
-
Platelet Activation: Platelets, when activated, release procoagulant factors that can contribute to in vitro thrombin generation. Minimizing platelet activation through careful venipuncture and the use of specific inhibitors is crucial.
-
Contamination with Tissue Factor: Traumatic venipuncture can introduce tissue factor from the surrounding tissues into the blood sample, initiating the extrinsic coagulation pathway and leading to thrombin generation.
Experimental Protocol
This protocol outlines the necessary materials, step-by-step procedures for blood collection, and subsequent plasma processing and storage.
Materials
-
Blood Collection Tubes: Specialized tubes containing a cocktail of anticoagulants and protease inhibitors are required. A recommended formulation includes PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone), Aprotinin, and EDTA.[1]
-
Venipuncture Equipment:
-
21-gauge or 23-gauge straight needle or butterfly needle.
-
Tourniquet.
-
70% isopropyl alcohol swabs.
-
Gauze.
-
Vacutainer holder.
-
-
Processing Equipment:
-
Refrigerated centrifuge.
-
Pipettes and sterile polypropylene (B1209903) tubes for plasma aliquoting.
-
Ice bath.
-
-
Storage:
-
-20°C and -70°C freezers.
-
Blood Collection Procedure
-
Patient Preparation: The patient should be at rest for at least 15 minutes prior to blood collection to minimize physiological stress-induced coagulation activation.
-
Venipuncture Site Preparation: Select a vein in the antecubital fossa. Cleanse the site with a 70% isopropyl alcohol swab and allow it to air dry completely.
-
Tourniquet Application: Apply the tourniquet 4 inches above the venipuncture site. The tourniquet should not be left on for more than one minute to prevent venous stasis, which can activate the coagulation system.
-
Venipuncture: Perform a clean and atraumatic venipuncture. If using a butterfly needle, a discard tube should be used to purge the air from the tubing and ensure the correct blood-to-anticoagulant ratio in the subsequent collection tube.
-
Sample Collection: Collect the blood directly into the specialized FPA collection tube. Ensure the tube is filled to the indicated volume.
-
Immediate Mixing: Gently invert the tube 8-10 times immediately after collection to ensure thorough mixing with the anticoagulant and inhibitor cocktail. Do not shake the tube, as this can cause hemolysis and platelet activation.
-
Immediate Cooling: Place the collected blood tube immediately on an ice bath.
Plasma Processing
Processing should be initiated as soon as possible, ideally within one hour of collection.
-
First Centrifugation: Centrifuge the blood sample in a refrigerated centrifuge at 1,600 x g for 15 minutes at 4°C.[2][3]
-
Plasma Aspiration: Carefully aspirate the supernatant (platelet-poor plasma), leaving approximately a quarter-inch of plasma above the buffy coat layer to avoid contamination with platelets and white blood cells.
-
Second Centrifugation (Recommended): For complete removal of platelets, a second centrifugation of the collected plasma is highly recommended. Centrifuge the plasma at 1500 x g for 15 minutes at 4°C.[4]
-
Aliquoting: Carefully transfer the platelet-poor plasma into pre-labeled, sterile polypropylene cryovials.
Sample Storage
-
Short-term Storage: If the analysis is to be performed within 24 hours, the plasma aliquots can be stored at 2-8°C.
-
Long-term Storage: For storage longer than 24 hours, the plasma aliquots should be immediately frozen at -70°C. FPA in plasma is stable for at least one month when stored at -70°C.[2][3] Stability at -20°C is less optimal, with a potential for degradation over time.[5]
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the FPA blood collection and processing protocol.
Table 1: Anticoagulant and Inhibitor Cocktail
| Component | Recommended Concentration | Purpose |
| PPACK | 25 µM | A potent and specific irreversible thrombin inhibitor.[1] |
| Aprotinin | 200 KIU/mL (or 0.6 TIU/mL of blood) | A broad-spectrum protease inhibitor that inhibits plasmin and kallikrein.[1][2][3] |
| EDTA | 4.5 mM | A chelating agent that binds calcium, preventing coagulation.[1] |
Table 2: Centrifugation Protocol for Platelet-Poor Plasma
| Step | Speed | Time | Temperature | Purpose |
| First Centrifugation | 1,600 x g | 15 minutes | 4°C | To separate plasma from red and white blood cells.[2][3] |
| Second Centrifugation | 1500 x g | 15 minutes | 4°C | To ensure the removal of residual platelets.[4] |
Table 3: Plasma Storage and Stability
| Storage Condition | Duration | Stability of FPA |
| 2-8°C | Up to 24 hours | Suitable for short-term storage. |
| -20°C | Long-term | Potential for degradation over time.[5] |
| -70°C | At least 1 month | Recommended for long-term storage to ensure sample integrity.[2][3] |
Visual Experimental Workflow
The following diagram illustrates the key steps in the Fibrinopeptide A blood sample collection and processing workflow.
Caption: Workflow for Fibrinopeptide A blood sample collection, processing, and storage.
Signaling Pathway
The generation of Fibrinopeptide A is a central event in the final common pathway of the coagulation cascade, initiated by the action of thrombin on fibrinogen.
Caption: Simplified schematic of Fibrinopeptide A release during fibrin formation.
References
Application Notes and Protocols for Fibrinopeptide A Immunoassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of specific antibodies in Fibrinopeptide A (FPA) immunoassays. FPA is a short peptide released from fibrinogen by the action of thrombin during blood coagulation, making it a crucial biomarker for assessing thrombin activity and coagulation activation. Accurate measurement of FPA is vital in various research and clinical settings, including the diagnosis and monitoring of thrombotic disorders and the development of anticoagulant therapies.
Introduction to Fibrinopeptide A
Fibrinopeptide A is a 16-amino acid peptide cleaved from the N-terminus of the Aα chain of fibrinogen by thrombin. Its release is a key step in the conversion of soluble fibrinogen to insoluble fibrin (B1330869) clots. Elevated levels of FPA in plasma are indicative of increased thrombin activity and ongoing fibrin formation, which can be associated with conditions such as deep vein thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC).[1][2]
Antibody Selection in Fibrinopeptide A Immunoassays
The specificity of the antibody is paramount for the accurate quantification of FPA. The primary challenge is to differentiate free FPA from its precursor, fibrinogen, and other fibrinogen degradation products that may contain the FPA sequence.[3][4] Both polyclonal and monoclonal antibodies have been successfully employed in FPA immunoassays.
Polyclonal Antibodies: These are produced by immunizing animals with FPA, resulting in a heterogeneous mixture of antibodies that recognize multiple epitopes on the FPA molecule.[5][6] While they can provide a robust signal, there is a higher potential for cross-reactivity with fibrinogen.[3][4] Careful screening and selection of antisera with high specificity for free FPA are crucial. For instance, some rabbit antisera have shown high specificity for free FPA with minimal cross-reactivity with fibrinogen.[3]
Monoclonal Antibodies: Generated from a single B-cell clone, monoclonal antibodies recognize a single, specific epitope on the FPA molecule.[7][8] This high specificity significantly reduces the risk of cross-reactivity.[9] Monoclonal antibodies are particularly advantageous for developing highly specific and reproducible immunoassays, allowing for the direct measurement of FPA in plasma.[9] Studies have focused on generating monoclonal antibodies that target the C-terminal region of FPA, which is exposed only after cleavage from fibrinogen.[9]
Data Presentation: Antibody Specificity and Assay Performance
The selection of an appropriate antibody directly impacts the performance of the FPA immunoassay. The following table summarizes the characteristics of different antibody types and their typical performance in FPA immunoassays.
| Antibody Type | Specificity | Cross-Reactivity with Fibrinogen | Assay Type | Key Advantages | Key Disadvantages |
| Polyclonal (e.g., Rabbit Antiserum R-2) | High for free FPA.[3] | Less than 2%.[3] | Radioimmunoassay (RIA) | High sensitivity. | Potential for batch-to-batch variability. |
| Polyclonal (e.g., Rabbit Antiserum R-33) | Lower for free FPA.[3] | High.[3] | RIA | Broader epitope recognition. | Higher risk of inaccurate FPA measurement due to cross-reactivity. |
| Monoclonal (e.g., MoAb/8C2–5) | Highly specific for the C-terminal region of FPA.[9] | Does not react with intact fibrinogen.[9] | Enzyme Immunoassay (EIA) | High specificity, reproducibility, allows for direct plasma measurement.[9] | Higher development cost.[7] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for FPA
This protocol is a generalized example based on commercially available sandwich ELISA kits.[10][11]
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare Wash Buffer by diluting the concentrated buffer with deionized or distilled water.
-
Prepare standards by performing a serial dilution of the FPA standard stock solution to create a standard curve. The undiluted standard serves as the high point, and the diluent as the zero standard.
2. Assay Procedure:
-
Add 100 µL of standards and samples into the appropriate wells of the microplate pre-coated with an anti-FPA antibody.
-
Cover the plate and incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well.
-
Add 100 µL of Biotin-conjugated anti-FPA antibody to each well.
-
Cover and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three to five times with Wash Buffer.
-
Add 100 µL of HRP-avidin solution to each well.
-
Cover and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells five times with Wash Buffer.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Measure the optical density (OD) at 450 nm using a microplate reader within 5 minutes.
3. Data Analysis:
-
Subtract the OD of the zero standard from all other readings.
-
Plot a standard curve of OD versus the concentration of the FPA standards.
-
Determine the FPA concentration in the samples by interpolating their OD values from the standard curve.
Radioimmunoassay (RIA) Protocol for FPA
This protocol is based on historical and established RIA methods.[1][12]
1. Reagent Preparation:
-
Prepare radiolabeled FPA (e.g., 125I-labeled Tyrosyl-FPA).[12]
-
Prepare standards with known concentrations of unlabeled FPA.
-
Prepare the anti-FPA antibody solution at the appropriate dilution.
2. Sample Preparation:
-
To prevent in vitro generation of FPA, collect blood in tubes containing an anticoagulant and a protease inhibitor.
-
Separate plasma by centrifugation.
-
To remove cross-reacting fibrinogen, precipitate it with ethanol (B145695) and then extract FPA by dialysis.[1][13]
3. Assay Procedure:
-
To a series of tubes, add the standard or prepared sample, the anti-FPA antibody, and the radiolabeled FPA.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled FPA for the antibody.
-
Separate the antibody-bound FPA from the free FPA. This can be achieved by precipitation with dioxane or charcoal adsorption.[12][14]
-
Measure the radioactivity of the bound fraction using a gamma counter.
4. Data Analysis:
-
Create a standard curve by plotting the percentage of bound radiolabeled FPA as a function of the unlabeled FPA concentration in the standards.
-
Determine the concentration of FPA in the samples by comparing their percentage of bound radioactivity to the standard curve.
Visualizations
References
- 1. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinopeptide A Blood Test - UF Health [ufhealth.org]
- 3. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera to fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of antisera to human fibrinopeptide A used in clinical fibrinopeptide A assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. ashpublications.org [ashpublications.org]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Human fibrinopeptide A (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 12. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule Detection of Fibrinopeptide A using Nanopore Sensing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibrinopeptide A (FPA) is a small peptide released from fibrinogen by the action of thrombin during blood coagulation.[1][2][3] Its levels in blood and urine are indicative of thrombotic events, making it a crucial biomarker for various pathological conditions, including strokes, heart attacks, and certain cancers.[4] FPA can exist in several forms, such as the native unphosphorylated form (FPA), a phosphorylated form (FPA-P), and N-terminal cleaved derivatives (e.g., FPA-3 and FPA-6), which are associated with different disease states.[4][5][6] Traditional methods for FPA detection often lack the sensitivity to differentiate these various forms and can be time-consuming.
Nanopore sensing offers a powerful, label-free, single-molecule approach for the detection and discrimination of FPA and its derivatives.[7][8] This technology utilizes a nano-sized pore, typically a protein channel like aerolysin embedded in a lipid bilayer, to detect individual molecules.[4][5][9] As a molecule passes through or transiently blocks the nanopore, it causes a characteristic disruption in the ionic current flowing through the pore.[8] The magnitude of this current blockade and the duration of the event (dwell time) provide a unique electrical signature for each molecule, allowing for the identification and quantification of different FPA variants.[4]
These application notes provide a detailed overview of the principles, experimental protocols, and data analysis for the single-molecule detection of Fibrinopeptide A and its derivatives using an aerolysin nanopore.
Quantitative Data Summary
The following tables summarize the characteristic electrical signatures of different Fibrinopeptide A variants obtained through aerolysin nanopore sensing. These parameters, normalized blockade level and dwell time, are crucial for the discrimination of each peptide.
| Peptide | Description | Normalized Blockade Level ((I₀ - Iₐ)/I₀) | Dwell Time (ms) |
| FPA | Unphosphorylated Fibrinopeptide A | ~ 0.25 | ~ 1 - 10 |
| FPA-P | Phosphorylated Fibrinopeptide A | ~ 0.35 and ~0.45 (two conformational states) | ~ 1 - 10 |
| FPA-3 | N-terminal cleaved derivative (lacks 3 amino acids) | Lower than FPA | Shorter than FPA |
| FPA-6 | N-terminal cleaved derivative (lacks 6 amino acids) | Lower than FPA-3 | Shorter than FPA |
Note: The exact values for blockade level and dwell time can vary depending on experimental conditions such as electrolyte concentration, applied voltage, and specific aerolysin pore characteristics. The data presented is a representative summary based on published findings.[4][5] The phosphorylated form (FPA-P) notably exhibits two distinct blockade levels, which is attributed to different conformational states within the nanopore, enhancing its identification accuracy.[4][5] The N-terminal cleaved forms, FPA-3 and FPA-6, show a predictable decrease in blockade amplitude corresponding to their smaller size.[4]
Signaling Pathway and Experimental Workflow
Fibrinopeptide A Generation Pathway
The following diagram illustrates the enzymatic cleavage of Fibrinopeptide A from fibrinogen by thrombin, a key step in the coagulation cascade.
Caption: Enzymatic release of Fibrinopeptide A from fibrinogen by thrombin.
Experimental Workflow for Nanopore Detection of FPA
This diagram outlines the major steps involved in the single-molecule detection of Fibrinopeptide A using a nanopore setup.
Caption: Workflow for FPA detection via nanopore sensing.
Experimental Protocols
Materials and Reagents
-
Peptides: Synthetic Fibrinopeptide A (human), phosphorylated Fibrinopeptide A, and cleaved FPA variants (e.g., FPA-3, FPA-6).
-
Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in chloroform.
-
Buffer: Tris buffer (e.g., 25 mM Tris), pH 7.5.
-
Electrolyte: Potassium chloride (KCl) (e.g., 4 M).
-
Aerolysin: Wild-type aerolysin protein.
-
Nanopore Setup: A commercial or custom-built nanopore measurement setup with a patch-clamp amplifier, a digitizer, and data acquisition software. This includes a Teflon cell with two chambers (cis and trans) separated by a thin film with an aperture.
-
Electrodes: Ag/AgCl electrodes.
Protocol for Nanopore Setup and FPA Detection
Step 1: Lipid Bilayer Formation
-
Prepare a solution of DPhPC in n-decane (e.g., 10 mg/mL).
-
Pre-treat the aperture in the Teflon film separating the cis and trans chambers with the lipid solution.
-
Fill both chambers with the electrolyte buffer (e.g., 4 M KCl, 25 mM Tris, pH 7.5).
-
Lower and raise the buffer level in one chamber to form a stable lipid bilayer across the aperture.
-
Verify the bilayer formation by applying a voltage and observing a stable, low current reading (in the pA range) and a high membrane resistance (>10 GΩ).
Step 2: Aerolysin Nanopore Insertion
-
Add a small amount of wild-type aerolysin solution (in the ng/mL range) to the cis chamber.
-
Monitor the ionic current for a stepwise increase, which indicates the insertion of a single aerolysin channel into the lipid bilayer.
-
Once a single pore has inserted, perfuse the cis chamber with fresh buffer to remove excess aerolysin and prevent further insertions.
Step 3: FPA Sample Addition and Data Acquisition
-
Add the FPA sample (or a mixture of FPA variants) to the cis chamber to achieve the desired final concentration (typically in the µM range).
-
Apply a constant voltage across the bilayer (e.g., +100 mV). The specific voltage can be optimized to achieve a good signal-to-noise ratio and sufficient event frequency.
-
Record the ionic current at a high sampling rate (e.g., 100 kHz) and filter it with a low-pass filter (e.g., 10 kHz).
-
Collect data for a sufficient period to obtain a statistically significant number of translocation events.
Data Analysis Protocol
-
Event Detection: Use a threshold-based algorithm to detect transient downward spikes in the current trace, which correspond to individual peptide translocation or blocking events.
-
Event Characterization: For each detected event, calculate the following parameters:
-
Normalized Blockade Level (I_norm): I_norm = (I₀ - Iₐ) / I₀, where I₀ is the open pore current and Iₐ is the average current during the event.
-
Dwell Time (t_d): The duration of the current blockade event.
-
-
Data Visualization and Interpretation:
-
Generate scatter plots of normalized blockade level versus dwell time. Different FPA variants will form distinct clusters on this plot.
-
Create histograms of the normalized blockade levels and dwell times to visualize the distribution of events for each peptide.
-
By comparing the event characteristics to the reference data (see Quantitative Data Summary), identify and quantify the different FPA species in the sample.
-
Conclusion
Nanopore sensing provides a highly sensitive and specific platform for the single-molecule detection and differentiation of Fibrinopeptide A and its clinically relevant derivatives. The distinct electrical signatures generated by each variant allow for their unambiguous identification without the need for labels or complex sample preparation. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers and drug development professionals to implement this powerful technique for the study of coagulation biomarkers and the development of novel diagnostic assays.
References
- 1. STRUCTURAL BASIS FOR SEQUENTIAL CLEAVAGE OF FIBRINOPEPTIDES UPON FIBRIN ASSEMBLY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence of release of fibrinopeptide A from fibrinogen molecules by thrombin or Atroxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrinopeptide A Family Biomarker Identification at Single Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Nanopore Discrimination of Coagulation Biomarker Derivatives and Characterization of a Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background in Fibrinopeptide A ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Fibrinopeptide A (FpA) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a Fibrinopeptide A ELISA?
High background refers to elevated optical density (OD) readings in the blank or negative control wells, which should ideally have minimal to no signal.[1][2] This elevated baseline can mask the true signal from the samples and standards, leading to inaccurate quantification of FpA.[1][2]
Q2: What are the most common causes of high background in an FpA ELISA?
The most frequent culprits for high background are insufficient washing, inadequate blocking, improper antibody concentrations, and issues with the substrate.[2][3] Contamination of reagents or samples can also contribute significantly to this problem.[1]
Q3: How can I determine if my washing steps are adequate?
Insufficient washing fails to remove unbound antibodies and other reagents, leading to a false positive signal. To ensure proper washing, increase the number of wash cycles, the volume of wash buffer per well, and the soaking time between washes.[2][3] It is critical to completely aspirate the wash buffer from the wells after each wash.[1]
Q4: My background is high even with thorough washing. What should I check next?
If washing is not the issue, focus on the blocking step. Inadequate blocking of non-specific binding sites on the plate is a primary cause of high background. Consider optimizing the blocking buffer by increasing its concentration, extending the incubation time, or trying a different blocking agent altogether.[2]
Q5: Could the concentration of my detection antibody be causing the high background?
Yes, an excessively high concentration of the detection antibody can lead to non-specific binding and elevated background. It is essential to titrate the antibody to find the optimal concentration that provides a strong signal with low background.
Troubleshooting Guide
High background can obscure your results and compromise the validity of your FpA ELISA data. This guide provides a systematic approach to identifying and resolving the root cause of high background.
Problem: High Background Signal
Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background in FpA ELISA.
Quantitative Data Summary for Troubleshooting
The following tables provide recommended starting points and ranges for optimizing your FpA ELISA protocol to reduce high background.
Table 1: Washing Protocol Optimization
| Parameter | Standard Protocol | Optimization Range |
| Wash Buffer | PBS with 0.05% Tween-20 | PBS or TBS with 0.05-0.1% Tween-20 |
| Wash Volume/Well | 300 µL | 300 - 400 µL |
| Number of Washes | 3-4 cycles | 4-6 cycles |
| Soaking Time | None | 30-60 seconds per wash |
Table 2: Blocking Buffer Optimization
| Parameter | Standard Protocol | Optimization Range |
| Blocking Agent | 1% BSA in PBS | 1-5% BSA, 0.5-5% Non-fat dry milk, or commercial blockers |
| Incubation Time | 1 hour | 1-2 hours or overnight at 4°C |
| Incubation Temperature | Room Temperature (20-25°C) | Room Temperature or 37°C |
Table 3: Antibody Concentration Optimization
| Antibody | Typical Starting Dilution | Recommended Titration Range |
| Capture Antibody | 1-10 µg/mL | 0.5-20 µg/mL |
| Detection Antibody | 1:1000 - 1:5000 | 1:500 - 1:20,000 |
Experimental Protocols
Protocol 1: Optimizing Washing Technique
This protocol details how to enhance the washing steps to minimize non-specific binding.
Objective: To determine the optimal washing conditions for reducing background signal.
Methodology:
-
Prepare a series of identical FpA ELISA plates, coated and blocked according to your standard protocol.
-
Divide the plates into groups to test different washing parameters:
-
Group A (Control): Use your standard washing protocol (e.g., 3 washes with 300 µL/well of PBS-T).
-
Group B (Increased Volume): Increase the wash volume to 400 µL/well.
-
Group C (Increased Washes): Increase the number of washes to 5.
-
Group D (Increased Soaking Time): Introduce a 60-second soak with wash buffer for each wash.
-
-
Proceed with the remaining ELISA steps as usual.
-
Compare the background OD values across the different groups to identify the most effective washing protocol.
Protocol 2: Checkerboard Titration for Antibody Optimization
This protocol is used to find the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
Objective: To identify the ideal antibody concentrations that yield low background and high specific signal.
Methodology:
-
Coat a 96-well plate with serial dilutions of the capture antibody (e.g., from 0.5 µg/mL to 10 µg/mL) across the columns.
-
After blocking, add a known high concentration of FpA standard to all wells except for the blank column.
-
Add serial dilutions of the detection antibody (e.g., from 1:500 to 1:20,000) down the rows.
-
Complete the remaining ELISA steps.
-
The optimal combination will be the well with the highest signal for the FpA standard and the lowest signal in the blank wells.
Visualizing the Fibrinopeptide A ELISA Workflow
A clear understanding of the experimental workflow can help identify potential sources of error.
FpA Sandwich ELISA Workflow
Caption: A typical workflow for a Fibrinopeptide A sandwich ELISA.
References
Technical Support Center: Prevention of In Vitro Fibrinopeptide A Generation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the artificial generation of Fibrinopeptide A (FPA) in blood and plasma samples, a critical step for accurate assessment of coagulation activation. In vitro FPA generation can lead to falsely elevated results, confounding data interpretation in research and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide A (FPA) and why is its in vitro generation a concern?
A1: Fibrinopeptide A is a small peptide that is cleaved from fibrinogen by the enzyme thrombin during the formation of a blood clot.[1] Measuring FPA levels in plasma can serve as a direct indicator of thrombin activity and the rate of coagulation.[2][3] However, improper sample collection and handling can activate the coagulation cascade in vitro, leading to the artificial generation of FPA. This can result in erroneously high measurements that do not reflect the true physiological state of the subject.[4]
Q2: What are the primary causes of in vitro FPA generation?
A2: The main causes include:
-
Difficult venipuncture: Traumatic or slow blood draws can activate platelets and coagulation factors.
-
Inadequate anticoagulation: Using the wrong anticoagulant or an insufficient concentration can fail to inhibit thrombin activity.
-
Inappropriate sample handling: Agitation, delayed processing, and incorrect temperatures can promote coagulation.[5]
-
Contamination: Contaminants in collection tubes or reagents can activate the clotting cascade.
Q3: Which anticoagulant should I use to prevent FPA generation?
A3: The choice of anticoagulant is crucial. Direct thrombin inhibitors are highly effective. A commonly recommended anticoagulant is a combination of a thrombin inhibitor and a broad-spectrum protease inhibitor.[6] Studies have shown that anticoagulants like unfractionated heparin, low-molecular-weight heparin (LMWH), and direct thrombin inhibitors like dabigatran (B194492) can effectively inhibit thrombin generation.[7][8]
Q4: Are protease inhibitors necessary in addition to an anticoagulant?
A4: Yes, for optimal prevention of FPA generation, a protease inhibitor cocktail is recommended. While anticoagulants block the coagulation cascade, proteases released from platelets and other cells during sample collection can still degrade proteins and potentially interfere with the assay.[9][10] A cocktail containing inhibitors for serine, cysteine, and other proteases provides broad protection.[11]
Troubleshooting Guide: High Fibrinopeptide A Levels
| Problem | Potential Cause | Recommended Action |
| Unexpectedly high FPA levels in all samples from a single draw | Traumatic or slow venipuncture | Review and optimize blood collection technique to ensure a clean and rapid draw.[12][13] |
| Inadequate mixing of anticoagulant | Gently invert the collection tube 8-10 times immediately after blood collection to ensure thorough mixing.[14] | |
| High FPA levels in a subset of samples | Delayed sample processing | Process blood samples as quickly as possible after collection, ideally within 30 minutes.[15] Keep samples on ice during any delay. |
| Improper centrifugation | Centrifuge at the recommended speed and temperature (e.g., 2000-2500 x g for 15 minutes at 4°C) to obtain platelet-poor plasma. | |
| Consistently high FPA levels across multiple experiments | Ineffective anticoagulant or protease inhibitor | Verify the concentration and storage conditions of your anticoagulant and protease inhibitor solutions. Consider switching to a more potent inhibitor combination.[6] |
| Contaminated reagents or labware | Use fresh, high-quality reagents and ensure all tubes and pipette tips are sterile and free of contaminants. | |
| FPA levels increase over time in stored plasma | Incomplete inhibition of residual thrombin or other proteases | Ensure adequate anticoagulation and protease inhibition in the initial collection. Store plasma at -80°C and avoid repeated freeze-thaw cycles.[16] |
Quantitative Data on Anticoagulant Effectiveness
The following table summarizes the inhibitory effects of various anticoagulants on thrombin generation, which is directly related to FPA generation.
| Anticoagulant | Mechanism of Action | Concentration | Effect on Thrombin Generation | Reference |
| Unfractionated Heparin (UFH) | Potentiates antithrombin, which inhibits thrombin (Factor IIa) and Factor Xa. | 150 IU | Effective in preventing thrombus formation.[8] Promptly reduces elevated FPA levels.[17] | [8][17] |
| Low-Molecular-Weight Heparin (LMWH) | Preferentially potentiates antithrombin's inhibition of Factor Xa. | 100 IU | Effective in preventing thrombus formation.[8] | [8] |
| Dabigatran | Direct thrombin inhibitor. | 1 µmol/L | As effective as UFH and LMWH in preventing thrombus formation in vitro.[8] Shows a pronounced reduction in endogenous thrombin potential.[7] | [7][8] |
| Hirudin | Potent and specific direct thrombin inhibitor. | Varies | Results in lower initial levels of FPA compared to standard citrated collection.[6] | [6] |
| PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) | Irreversible thrombin inhibitor. | Varies | Results in lower initial levels of FPA compared to standard citrated collection.[6] | [6] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation to Prevent In Vitro FPA Generation
Materials:
-
Tourniquet
-
Alcohol swabs
-
21-gauge butterfly needle or straight needle
-
Pre-chilled blood collection tubes containing an appropriate anticoagulant and protease inhibitor cocktail (e.g., Hirudin at 50 µg/mL and a broad-spectrum protease inhibitor cocktail).
-
Ice bath
-
Refrigerated centrifuge
Procedure:
-
Preparation: Label all tubes clearly and place them on ice.
-
Venipuncture:
-
Apply the tourniquet and select a suitable vein.
-
Cleanse the venipuncture site with an alcohol swab and allow it to air dry completely.
-
Perform a clean and swift venipuncture to minimize tissue trauma and platelet activation.
-
Collect the blood directly into the pre-chilled collection tube.
-
-
Anticoagulation:
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors. Do not shake.
-
Place the tube immediately back into the ice bath.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood sample at 2000-2500 x g for 15 minutes at 4°C.[15]
-
Carefully aspirate the supernatant (platelet-poor plasma) without disturbing the buffy coat or red blood cell layer.
-
Transfer the plasma to a fresh, pre-chilled polypropylene (B1209903) tube.
-
-
Storage:
-
Immediately freeze the plasma samples at -80°C.
-
Avoid repeated freeze-thaw cycles.[16]
-
Protocol 2: Fibrinopeptide A Measurement by Radioimmunoassay (RIA)
This protocol is a generalized procedure and may require optimization based on the specific RIA kit used.
Materials:
-
Plasma samples collected as per Protocol 1.
-
FPA RIA kit (containing FPA standard, 125I-labeled FPA tracer, FPA antibody, and precipitating reagent).
-
Assay tubes.
-
Gamma counter.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To separate FPA from cross-reactive fibrinogen, a precipitation step is often required. A common method is ethanol (B145695) precipitation.[5][18]
-
-
Assay Procedure:
-
Set up assay tubes for standards, controls, and unknown samples in duplicate.
-
Add the specified volume of standard, control, or prepared sample to the respective tubes.
-
Add the FPA antibody to all tubes except the non-specific binding (NSB) tubes.
-
Add the 125I-labeled FPA tracer to all tubes.
-
Vortex each tube gently and incubate as per the kit instructions (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free FPA:
-
Add the precipitating reagent to all tubes (except total count tubes) to separate antibody-bound FPA from free FPA.
-
Centrifuge the tubes as per the kit instructions.
-
Decant or aspirate the supernatant.
-
-
Counting:
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the FPA standards.
-
Determine the FPA concentration in the unknown samples by interpolating their bound tracer percentage from the standard curve.
-
Protocol 3: Fibrinopeptide A Measurement by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is a general workflow and requires a validated LC-MS/MS method.
Materials:
-
Plasma samples collected as per Protocol 1.
-
Internal standard (e.g., stable isotope-labeled FPA).
-
Protein precipitation and solid-phase extraction (SPE) reagents and columns.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike the samples with the internal standard.
-
Perform protein precipitation (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Perform solid-phase extraction (SPE) on the supernatant to clean up and concentrate the FPA.[16]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC system for separation.
-
Analyze the eluent using the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for FPA and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of FPA in the samples using a calibration curve prepared with known concentrations of FPA standard.
-
Visualizations
References
- 1. [A method for the assay of fibrinopeptide in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma level changes of fibrinopeptide A after uncomplicated coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsresult.com [labsresult.com]
- 5. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation and degradation of fibrinopeptide A in stored platelet concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential In Vitro Inhibition of Thrombin Generation by Anticoagulant Drugs in Plasma from Patients with Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro comparison of dabigatran, unfractionated heparin, and low-molecular-weight heparin in preventing thrombus formation on mechanical heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. who.int [who.int]
- 13. pathology.vcu.edu [pathology.vcu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Factors affecting fibrinopeptide-A levels in patients with venous thromboembolism during anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
Interference from fibrinogen in Fibrinopeptide A assays
Welcome to the Technical Support Center for Fibrinopeptide A (FPA) Assays. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding interference from fibrinogen, a common challenge in accurately measuring FPA levels.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide A (FPA) and why is it measured?
Fibrinopeptide A is a small peptide that is cleaved from the fibrinogen molecule by the enzyme thrombin during the conversion of fibrinogen to fibrin, a critical step in blood coagulation. Measuring plasma FPA levels serves as a direct indicator of in-vivo thrombin activity and, consequently, the rate of coagulation. Elevated FPA levels can be associated with thromboembolic events such as deep venous thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC).[1][2]
Q2: What are the primary sources of interference in FPA assays?
There are two main sources of interference that can lead to inaccurate FPA measurements:
-
In-vitro FPA Generation: This is the most significant issue. Thrombin can be generated during the blood collection and sample handling process, leading to the artificial cleavage of FPA from fibrinogen after the sample has been drawn.[1][3] This results in falsely elevated FPA levels that do not reflect the patient's physiological state.
-
Fibrinogen Cross-Reactivity: The antibodies used in immunoassays (like ELISA or RIA) may not be perfectly specific for free FPA. Some antibodies can cross-react with the intact fibrinogen molecule or its fragments that still contain the FPA sequence, leading to a false positive signal.[4][5]
Q3: How does improper sample collection lead to falsely high FPA readings?
Improper sample collection is a major cause of artifactually high FPA levels. Difficult venipuncture can activate the coagulation cascade, and failure to immediately mix the blood with an appropriate anticoagulant and protease inhibitor allows for thrombin generation and subsequent FPA cleavage in the collection tube.[1][3][6] Studies have shown that substantial thrombin generation can occur as blood passes through collection tubes, significantly increasing FPA concentrations.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your FPA assays.
Problem: My measured FPA levels are unexpectedly high and variable.
Unexpectedly high FPA levels are most often due to pre-analytical errors related to sample collection and handling.
Step 1: Review Your Blood Collection Protocol
The integrity of the sample is paramount. An incorrect collection procedure is the most common reason for falsely elevated results.
-
Anticoagulant Choice: Standard anticoagulants like sodium citrate (B86180) or EDTA alone are often insufficient to prevent in-vitro FPA generation. A potent inhibitor of thrombin activity and other proteases is required.
-
Recommended Action: Use a collection tube containing a specialized anticoagulant cocktail. A common and effective cocktail includes a thrombin inhibitor (like heparin or a synthetic inhibitor) and a broad-spectrum protease inhibitor (like Aprotinin, also known as Trasylol) in addition to an anticoagulant like EDTA.[1][7]
Step 2: Evaluate Sample Processing Workflow
Delays or improper handling after collection can allow for continued FPA generation.
-
Immediate Mixing: The collection tube must be gently inverted 6-10 times immediately after the draw to ensure the blood is thoroughly mixed with the inhibitors.[8][9]
-
Temperature Control: Keep the sample on ice immediately after collection to slow down enzymatic activity.
-
Prompt Centrifugation: Centrifuge the sample as soon as possible (ideally within one hour) at a speed sufficient to obtain platelet-poor plasma (e.g., 2000 x g for 15 minutes at 4°C).[9] For maximum purity, a second centrifugation step is recommended.[9]
-
Plasma Storage: Immediately transfer the platelet-poor plasma to a clean, plastic tube and freeze at -70°C or lower until the assay is performed.
Below is a DOT diagram outlining the recommended workflow.
Step 3: Address Potential Assay Cross-Reactivity
If you have optimized your collection protocol and still see issues, the problem may lie with the assay itself.
-
Cause: The assay antibody may be cross-reacting with intact fibrinogen. This can be a problem with certain polyclonal antisera.[4] Some studies have shown that different antisera exhibit vastly different levels of cross-reactivity with fibrinogen and its fragments.[4][5]
-
Solution 1: Use a Highly Specific Antibody: Select a validated assay kit that uses a monoclonal or polyclonal antibody with documented low cross-reactivity (<2%) to fibrinogen.[4]
-
Solution 2: Remove Fibrinogen from the Sample: If you suspect fibrinogen is interfering, you can precipitate it from the plasma before running the assay. Ethanol (B145695) precipitation is a common and effective method.[10][11]
The following diagram illustrates the troubleshooting logic for high FPA results.
Experimental Protocols
Protocol 1: Recommended Blood Collection and Plasma Processing
-
Preparation: Use a pre-prepared blood collection tube containing an appropriate anticoagulant/inhibitor cocktail (e.g., EDTA, heparin, and aprotinin).
-
Venipuncture: Perform a clean, minimally traumatic venipuncture using a 21-gauge needle or larger.[6] If using a butterfly catheter, draw a discard tube first to purge the line.[12]
-
Collection: Collect the blood directly into the prepared tube.
-
Mixing: Immediately upon collection, gently invert the tube 8-10 times to ensure thorough mixing with the inhibitors. Do not shake.[6]
-
Cooling: Place the tube in an ice-water bath immediately.
-
First Centrifugation: Within one hour of collection, centrifuge the blood at 2000-2500 x g for 15 minutes at 4°C to pellet the cellular components.[9]
-
Plasma Transfer: Carefully aspirate the supernatant (plasma) using a plastic pipette, being careful to avoid the buffy coat (the layer of white blood cells and platelets) and red blood cells. Transfer the plasma to a new, pre-chilled plastic tube.
-
Second Centrifugation (Recommended): To ensure platelet-poor plasma, centrifuge the collected plasma again under the same conditions.[9]
-
Aliquoting and Storage: Transfer the final plasma into clearly labeled plastic cryovials and immediately freeze at -70°C or below until analysis.
Protocol 2: Fibrinogen Removal by Ethanol Precipitation
This protocol can be used to treat plasma samples prior to FPA immunoassay to eliminate interference from residual fibrinogen.[10][13][14]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Ethanol Addition: In a polypropylene (B1209903) tube, add absolute ethanol to the plasma sample to achieve a final ethanol concentration of 10% (v/v) (100 mL/L). For example, add 100 µL of absolute ethanol to 900 µL of plasma.
-
Incubation: Vortex briefly and incubate the mixture in an ice bath for 15 minutes to precipitate the fibrinogen.[10][15]
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000-15,000 x g) for 10 minutes at 4°C to pellet the precipitated fibrinogen.
-
Supernatant Collection: Carefully collect the supernatant, which contains the FPA and is now depleted of fibrinogen.
-
Assay: Use the fibrinogen-depleted supernatant in your FPA assay according to the manufacturer's instructions. Remember to account for the 1.11x dilution factor introduced by the ethanol addition.
Data Presentation
Table 1: Efficacy of Ethanol Precipitation for Fibrinogen Removal
This table summarizes data on the effectiveness of different ethanol concentrations for precipitating fibrinogen from plasma samples.
| Final Ethanol Concentration | Fibrinogen Removal Efficacy | Incubation Time/Temp | Reference |
| 40 mL/L (4%) | Incomplete removal | 15 min at 0-4°C | [14] |
| 80 mL/L (8%) | Reduced below detection limit | 15 min at 0-4°C | [14] |
| 100 mL/L (10%) | Reduced below detection limit | 15 min at 0-4°C | [10][14][15] |
| 120 mL/L (12%) | Reduced below detection limit | 15 min at 0-4°C | [14] |
| 160 mL/L (16%) | Reduced below detection limit | 15 min at 0-4°C | [14] |
A concentration of 100 mL/L (10%) is recommended as it is highly effective and easy to prepare.[14]
Table 2: Example of Antibody Specificity in FPA Radioimmunoassays
The choice of antiserum is critical for minimizing cross-reactivity.
| Antiserum ID | Cross-Reactivity with Fibrinogen & FPA-Containing Fragments | Specificity | Reference |
| R-2 | < 2% | High specificity for free FPA | [4][5] |
| R-33 | High degree of cross-reactivity | Lower specificity for free FPA | [4][5] |
Signaling Pathway
The generation of Fibrinopeptide A is a direct result of thrombin's action on fibrinogen.
References
- 1. The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin generation during collection and storage of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera to fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera to fibrinopeptide A | Scilit [scilit.com]
- 6. eclinpath.com [eclinpath.com]
- 7. Influence of anticoagulants used for blood collection on plasma prothrombin fragment F1 + 2 measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nochs.testcatalog.org [nochs.testcatalog.org]
- 9. Collection and Processing of Coagulation Specimens » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 10. Convenient and effective method for removing fibrinogen from serum specimens before protein electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. musclabservices.testcatalog.org [musclabservices.testcatalog.org]
- 13. [PDF] Convenient and effective method for removing fibrinogen from serum specimens before protein electrophoresis. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Fibrinopeptide A Stability in Plasma Samples
Welcome to the technical support center for Fibrinopeptide A (FPA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of FPA in plasma samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide A and why is its stability in plasma a concern?
Fibrinopeptide A (FPA) is a small peptide that is cleaved from fibrinogen by the enzyme thrombin during the formation of a blood clot. Measuring FPA levels in plasma can provide a direct indication of in vivo thrombin activity and the rate of fibrin (B1330869) formation. However, FPA is susceptible to both in vitro generation and degradation in collected blood samples, which can lead to inaccurate measurements. Proper sample handling and storage are therefore critical to ensure the stability of FPA and the reliability of experimental results.
Q2: What is the primary cause of FPA instability in plasma samples?
The primary cause of FPA instability is the ongoing activity of thrombin and other proteases in the sample after blood collection. If not properly inhibited, thrombin will continue to cleave fibrinogen, leading to an artificial increase in FPA levels. Conversely, peptidases present in the plasma can degrade FPA, causing a decrease in its concentration.
Q3: Which anticoagulant should I use for collecting blood samples for FPA measurement?
The choice of anticoagulant is crucial for preventing in vitro FPA generation. Several studies and protocols recommend using collection tubes containing a potent thrombin inhibitor in addition to a standard anticoagulant like EDTA. A commonly used anticoagulant mixture for FPA analysis is a combination of EDTA, aprotinin (B3435010) (a broad-spectrum protease inhibitor), and a specific thrombin inhibitor such as hirudin or PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone). Using standard anticoagulants like heparin alone may not be sufficient to completely inhibit thrombin activity and prevent FPA generation.
Q4: How critical is the timing of sample processing after blood collection?
Immediate processing of blood samples is highly recommended to minimize changes in FPA levels. Ideally, blood should be centrifuged to separate the plasma within 30 minutes of collection. The plasma should then be promptly treated with protease inhibitors and frozen. Delays in processing can allow for continued enzymatic activity, leading to either an increase or decrease in FPA concentrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly High FPA Levels | In vitro FPA generation: Thrombin activity was not sufficiently inhibited after blood collection. | - Use collection tubes containing a potent thrombin inhibitor (e.g., hirudin or PPACK) in addition to EDTA. - Ensure immediate and thorough mixing of the blood with the anticoagulant and protease inhibitors. - Process the blood sample as quickly as possible, ideally within 30 minutes of collection. |
| Improper sample handling: Delayed centrifugation or plasma separation. | - Centrifuge blood samples immediately after collection at a recommended speed of 2000-2500 x g for 15 minutes at 4°C. - Promptly separate the plasma from the cellular components. | |
| Unexpectedly Low FPA Levels | FPA degradation: Proteolytic enzymes in the plasma have degraded the FPA. | - Add a broad-spectrum protease inhibitor cocktail to the collection tube or to the plasma immediately after separation. - Ensure samples are kept cold (on ice) during processing. |
| Multiple freeze-thaw cycles: Repeated freezing and thawing of the plasma sample can lead to FPA degradation. | - Aliquot plasma into single-use vials before the initial freezing to avoid the need for repeated thawing of the entire sample. - Minimize the number of freeze-thaw cycles. | |
| High Variability Between Replicates | Inconsistent sample handling: Variations in the time between blood collection and processing for different samples. | - Standardize the entire sample collection and processing workflow. - Ensure all samples are handled with the same timing and temperature conditions. |
| Pipetting errors or improper mixing: Inaccurate pipetting of reagents or inadequate mixing of the sample with anticoagulants and inhibitors. | - Calibrate pipettes regularly. - Ensure thorough but gentle mixing of all solutions. | |
| Poor Standard Curve in Immunoassays | Degraded standards: FPA standards may have degraded due to improper storage or handling. | - Store FPA standards according to the manufacturer's instructions, typically at -80°C in aliquots. - Avoid repeated freeze-thaw cycles of the standards. |
| Matrix effects: Components in the plasma sample may interfere with the assay. | - Follow the assay manufacturer's protocol for sample dilution and preparation to minimize matrix effects. |
Experimental Protocols
Protocol for Blood Collection and Plasma Processing for FPA Analysis
This protocol is designed to minimize in vitro changes to FPA levels.
Materials:
-
Vacutainer tubes containing EDTA and a protease inhibitor cocktail (or individual inhibitors to be added).
-
A potent thrombin inhibitor (e.g., PPACK or hirudin).
-
Broad-spectrum protease inhibitor cocktail.
-
Refrigerated centrifuge.
-
Polypropylene (B1209903) tubes for plasma aliquoting and storage.
-
Ice bath.
Procedure:
-
Prepare Collection Tubes: If not using pre-prepared tubes, add the thrombin inhibitor and protease inhibitor cocktail to the EDTA collection tube immediately before blood draw. A common cocktail includes a final concentration of:
-
10-20 KIU/mL Aprotinin
-
10 µM PPACK
-
2 mM EDTA
-
-
Blood Collection:
-
Use a 19 or 21-gauge needle for venipuncture to minimize hemolysis.
-
Draw the blood directly into the prepared collection tube.
-
Immediately and gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulants and inhibitors.
-
-
Sample Handling (Pre-Centrifugation):
-
Place the blood collection tube immediately on an ice bath.
-
Process the sample within 30 minutes of collection.
-
-
Centrifugation:
-
Centrifuge the blood sample at 2000-2500 x g for 15 minutes in a refrigerated centrifuge (4°C).
-
-
Plasma Collection and Aliquoting:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to a pre-chilled polypropylene tube.
-
If not already included in the collection tube, add a broad-spectrum protease inhibitor cocktail to the plasma and mix gently.
-
Aliquot the plasma into smaller, single-use polypropylene tubes. This is critical to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
Immediately freeze the plasma aliquots at -80°C for long-term storage.
-
Data on FPA Stability
The stability of Fibrinopeptide A is highly dependent on the storage conditions and handling procedures. The following tables summarize available data on FPA stability.
Table 1: Effect of Freeze-Thaw Cycles on FPA Stability in Human Plasma
| Number of Freeze-Thaw Cycles | Change in FPA Concentration | Reference |
| Up to 3 cycles | ±30% | [1] |
Note: Freeze-thaw stability was assessed in a validated LC-MS/MS assay.[1]
Table 2: General Recommendations for Plasma Storage to Maintain Peptide Stability
| Storage Temperature | Duration | General Stability Recommendation |
| Room Temperature (15-25°C) | Hours | Not recommended. Process immediately. |
| 4°C | Up to 24 hours | Short-term storage only. FPA degradation may occur. |
| -20°C | Weeks to Months | Suitable for short to medium-term storage. |
| -80°C | Months to Years | Recommended for long-term storage to ensure stability. |
Note: Specific quantitative data for FPA stability at different temperatures over extended periods is limited in the literature. The recommendations above are based on general best practices for peptide and plasma stability.
Visualizations
Signaling Pathway: Generation of Fibrinopeptide A
Caption: Thrombin-mediated cleavage of Fibrinogen releases Fibrinopeptides A and B, leading to the formation of Fibrin Monomers.
Experimental Workflow: Plasma Sample Processing for FPA Analysis
Caption: Recommended workflow for plasma sample collection and processing to ensure Fibrinopeptide A stability.
Logical Relationship: Troubleshooting High FPA Variability
Caption: Decision tree for troubleshooting high variability in Fibrinopeptide A measurements.
References
Fibrinopeptide A Radioimmunoassay (RIA) Technical Support Center
Welcome to the Technical Support Center for Fibrinopeptide A (FPA) Radioimmunoassay (RIA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to FPA RIA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Fibrinopeptide A radioimmunoassay?
A1: The Fibrinopeptide A (FPA) radioimmunoassay is a competitive binding assay. In this assay, a known quantity of radiolabeled FPA (tracer) competes with the unlabeled FPA present in a sample for a limited number of binding sites on a specific anti-FPA antibody. The amount of radiolabeled FPA bound to the antibody is inversely proportional to the amount of unlabeled FPA in the sample. After separation of the antibody-bound FPA from the free FPA, the radioactivity of the bound fraction is measured. The concentration of FPA in the sample is then determined by comparing the results to a standard curve generated with known concentrations of FPA.
Q2: What is the clinical and research significance of measuring FPA levels?
A2: Fibrinopeptide A is a peptide that is cleaved from fibrinogen by the enzyme thrombin during the formation of a fibrin (B1330869) clot. Therefore, the concentration of FPA in the blood is a direct indicator of in vivo thrombin activity and the rate of fibrin formation. Elevated levels of FPA can be indicative of various conditions associated with thrombosis, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and disseminated intravascular coagulation (DIC). In research and drug development, FPA RIA is used to study the coagulation cascade, evaluate the efficacy of anticoagulant drugs, and monitor thrombotic events in preclinical and clinical studies.
Q3: What are the critical reagents in an FPA RIA kit?
A3: A typical FPA RIA kit includes the following critical reagents:
-
FPA Antiserum: Contains specific antibodies against Fibrinopeptide A.
-
¹²⁵I-labeled FPA (Tracer): Radiolabeled Fibrinopeptide A that competes with the unlabeled FPA in the sample.
-
FPA Standards: A set of solutions with known concentrations of FPA used to generate a standard curve.
-
Assay Buffer: A buffer solution used for diluting samples, standards, and other reagents.
-
Precipitating Reagent (e.g., second antibody or polyethylene (B3416737) glycol): Used to separate the antibody-bound FPA from the free FPA.
-
Wash Buffer: Used for washing away unbound reagents.
Q4: How should I collect and prepare plasma samples for FPA measurement?
A4: Proper sample collection and preparation are crucial for accurate FPA measurements.
-
Anticoagulant: Blood should be collected in tubes containing a mixture of an anticoagulant (e.g., citrate) and a thrombin inhibitor (e.g., heparin) to prevent in vitro clotting and FPA generation.
-
Centrifugation: Plasma should be separated from blood cells by centrifugation as soon as possible after collection.
-
Storage: Plasma samples should be stored frozen (at -20°C or -70°C) if not assayed immediately to prevent degradation of FPA.
-
Extraction: Since fibrinogen in the plasma can cross-react with the FPA antibody, it is often necessary to remove fibrinogen from the sample before the assay. This can be achieved by methods such as ethanol (B145695) precipitation or bentonite (B74815) adsorption.[1]
Troubleshooting Guides
Issue 1: High Background or High Non-Specific Binding (NSB)
High background or high non-specific binding (NSB) can significantly reduce the sensitivity and accuracy of the assay. NSB is the binding of the radiolabeled tracer to components other than the primary antibody.
| Potential Cause | Recommended Action |
| Poor quality of tracer | Use a fresh tracer or a tracer from a different lot. Ensure proper storage of the tracer to prevent degradation. |
| Contaminated reagents | Prepare fresh buffers and reagent solutions using high-purity water. |
| Inadequate blocking | Ensure that the assay buffer contains an appropriate blocking agent (e.g., bovine serum albumin - BSA) to minimize non-specific binding. |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound tracer. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to avoid contamination and ensure accurate reagent delivery. |
Issue 2: Low Counts or Low Maximum Binding (B₀)
Low counts or a low percentage of maximum binding (B₀) can indicate a problem with one or more of the assay components. B₀ represents the maximum amount of tracer that can be bound by the antibody in the absence of any unlabeled FPA.
| Parameter | Typical Acceptable Range | Potential Causes for Out-of-Range Results |
| Maximum Binding (B₀) | 30-60% of total counts | Degraded tracer or antibody; Incorrect reagent concentrations; Improper incubation conditions. |
| Non-Specific Binding (NSB) | < 10% of total counts | Poor tracer quality; Inadequate washing; Contaminated reagents. |
Issue 3: Poor Standard Curve
A reliable standard curve is essential for the accurate quantification of FPA in unknown samples. Common issues with the standard curve include a shallow slope, poor linearity, or high variability between replicates.
| Potential Cause | Recommended Action |
| Incorrect preparation of standards | Carefully prepare fresh serial dilutions of the FPA standards according to the kit protocol. Ensure thorough mixing at each dilution step. |
| Degraded standards | Use a new set of standards. Ensure proper storage of standards to maintain their stability. |
| Inappropriate curve fitting model | Use the appropriate curve fitting model (e.g., four-parameter logistic fit) as recommended by the kit manufacturer for data analysis. |
| Pipetting errors | Ensure accurate and consistent pipetting of standards and reagents. |
Issue 4: High Variability Between Replicates (Poor Precision)
High variability between replicate measurements of the same sample or standard can compromise the reliability of the results.
| Potential Cause | Recommended Action |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent pipetting technique for all samples and reagents. |
| Inadequate mixing | Ensure thorough mixing of reagents in each tube before incubation. |
| Temperature fluctuations | Maintain a consistent temperature during incubation steps. Avoid placing assay tubes in areas with temperature gradients. |
| Incomplete separation of bound and free fractions | Ensure complete precipitation and careful decanting or aspiration of the supernatant during the separation step. |
Experimental Protocols
General Fibrinopeptide A RIA Protocol
This protocol provides a general overview of the steps involved in a typical FPA RIA. Note: Specific details such as reagent volumes, incubation times, and temperatures may vary between different commercial kits. Always refer to the manufacturer's instructions provided with your specific assay kit.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and samples, as instructed in the kit manual.
-
Assay Setup: Label tubes for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, controls, and unknown samples.
-
Pipetting:
-
Add assay buffer to the NSB, B₀, standard, control, and sample tubes.
-
Add FPA standards, controls, and samples to their respective tubes.
-
Add ¹²⁵I-labeled FPA (tracer) to all tubes except the TC tubes.
-
Add FPA antiserum to all tubes except the TC and NSB tubes.
-
-
Incubation: Gently mix the contents of each tube and incubate for the time and at the temperature specified in the protocol (e.g., 18-24 hours at 4°C).
-
Separation: Add the precipitating reagent to all tubes except the TC tubes to separate the antibody-bound FPA from the free FPA. Centrifuge the tubes and carefully decant the supernatant.
-
Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of replicates.
-
Calculate the percentage of maximum binding (%B/B₀) for each standard, control, and sample.
-
Plot a standard curve of %B/B₀ versus the concentration of the FPA standards.
-
Determine the FPA concentration in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Visualizations
Caption: Workflow of a typical Fibrinopeptide A Radioimmunoassay.
Caption: Simplified coagulation pathway showing the release of Fibrinopeptide A.
References
Technical Support Center: Fibrinopeptide A (FPA) Detection Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fibrinopeptide A (FPA) detection assays.
Troubleshooting Guide: Low Sensitivity and Signal Issues
Low signal intensity is a common challenge in FPA immunoassays. This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Section 1: Sample Collection and Handling
Question: My plasma samples show unexpectedly low or undetectable FPA levels. Could the sample collection method be the cause?
Answer: Yes, improper sample collection and handling is a primary source of error in FPA measurement. FPA has a very short half-life of 3-5 minutes in circulation, and its levels can be artificially altered in vitro.[1][2] Clean venipuncture is critical to avoid activating coagulation and artificially generating FPA.[3]
Key considerations for sample collection:
-
Anticoagulant Choice: Blood should be collected into a citrate (B86180) tube (e.g., 3.2% or 3.8%).[3] It is crucial to maintain the correct blood-to-anticoagulant ratio (typically 9 parts blood to 1 part citrate). Underfilling the tube will result in inaccurate, often prolonged, clotting times.[3]
-
Preventing In Vitro Thrombin Activity: To prevent ongoing FPA generation after collection, blood should be drawn into a syringe containing a specialized anticoagulant cocktail that inhibits thrombin and other proteases.
-
Processing Time: Centrifuge the sample as soon as possible after collection to separate the plasma from blood cells.[3]
-
Storage: If not assayed immediately, plasma should be snap-frozen and stored at -70°C or lower. Coagulation factors are unstable, and their degradation can affect results.[3]
Experimental Protocol: Blood Sample Collection for FPA Analysis
-
Preparation: Prepare collection tubes with an anticoagulant cocktail (e.g., heparin and a protease inhibitor like Trasylol).
-
Venipuncture: Perform a clean, atraumatic venipuncture to minimize tissue factor release and coagulation activation.[3] Using large peripheral veins is optimal.[3] If the first attempt fails, use a fresh needle.[3]
-
Collection: Draw the blood directly into the prepared tube. Ensure the tube is filled to the correct volume to maintain the blood-to-anticoagulant ratio.
-
Mixing: Gently invert the tube several times to ensure thorough mixing of blood and anticoagulant. Do not shake.
-
Centrifugation: Within 30-60 minutes of collection, centrifuge the sample at 2,000 x g for 15 minutes at 4°C to obtain platelet-poor plasma.
-
Aliquoting and Storage: Carefully aspirate the plasma, avoiding the buffy coat layer. Aliquot into pre-chilled, labeled cryovials and immediately freeze at -70°C or below until analysis.
Section 2: Assay Procedure and Reagents
Question: My standard curve is flat, or the overall signal across the plate is very low. What should I check first?
Answer: When the entire plate shows very low readings, the issue often lies with the reagents or a critical step in the assay protocol.
Troubleshooting Steps:
-
Reagent Preparation: Double-check all calculations for buffers, standards, and antibody dilutions. Ensure reagents have not expired and have been stored at the recommended temperature.[4]
-
Reagent Addition Order: Confirm that all reagents were added in the correct sequence as specified by the protocol.
-
Standard Integrity: If sample wells show a signal but the standard curve does not, the standard may have degraded. Use a fresh vial to prepare the curve.
-
Substrate Performance: Protect the TMB substrate from light, as it is highly light-sensitive.[5] If the substrate was not stored correctly or is contaminated, it will fail to produce a signal.
Question: My sample signals are weak, but the standard curve looks acceptable. How can I amplify the signal?
Answer: Weak sample signals despite a good standard curve suggest that the FPA concentration in your samples may be near the lower limit of detection, or that assay conditions are not optimal for signal generation.[5]
Strategies for Signal Amplification:
-
Increase Incubation Times: Extending the incubation time for the primary or secondary antibody can allow for more complete binding and a stronger signal.[5] For example, changing a 2-hour room temperature incubation to an overnight incubation at 4°C can be effective.[5]
-
Increase Antibody Concentration: Titrate the detection (secondary) antibody concentration. Increasing it by 50-100% may boost the signal.[5]
-
Optimize Washing Steps: While thorough washing is crucial to reduce background, over-washing can strip away bound antibodies, weakening the signal.[5] Ensure the wash buffer volume is sufficient to cover the well surface completely, but do not exceed the recommended number of washes.[5][6]
Table 1: Troubleshooting Low Signal Intensity in FPA ELISA
| Potential Cause | Recommended Action | Expected Outcome |
| Reagents Expired/Improperly Stored | Check expiration dates. Use fresh reagents stored at the correct temperature.[4] | Signal is restored across the plate. |
| Incorrect Reagent Preparation | Recalculate all dilutions. Prepare fresh buffers and standards. | A valid standard curve and appropriate sample signals are generated. |
| Insufficient Incubation Time | Increase antibody incubation time (e.g., overnight at 4°C).[5] | Increased signal intensity for both standards and samples. |
| Sub-optimal Antibody Concentration | Increase the concentration of the detection antibody.[5] | Stronger signal output. |
| Over-washing of Plate | Adhere strictly to the recommended number of washes and buffer volume.[5] | Signal is retained and not prematurely washed away. |
| TMB Substrate Inactivated | Use fresh TMB substrate that has been protected from light.[5] | Proper color development is achieved. |
Experimental Protocol: Generic FPA Sandwich ELISA Workflow
-
Coating: Dilute the capture antibody in a coating buffer (e.g., PBS) and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[5]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[7] Incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate. Add 100 µL of prepared standards and plasma samples to their respective wells. Incubate for 2 hours at room temperature or as optimized.
-
Detection Antibody: Wash the plate. Add 100 µL of diluted, enzyme-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the plate thoroughly. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the stop solution.
Visualizations
Caption: Thrombin-mediated cleavage of fibrinogen to release Fibrinopeptides A and B.
Caption: Logical workflow for troubleshooting low sensitivity in FPA assays.
Caption: Standard workflow for a Fibrinopeptide A sandwich ELISA.
Frequently Asked Questions (FAQs)
Q1: What are normal and pathological levels of Fibrinopeptide A?
A1: FPA levels are generally very low in healthy individuals. While ranges can vary slightly between laboratories, a typical normal plasma FPA level is below 2 ng/mL, with a mean around 0.5 ng/mL.[1] Elevated levels can be a sign of thrombin activity and may be associated with conditions like disseminated intravascular coagulation (DIC), venous thrombosis, pulmonary embolism, and certain types of leukemia.[1][8][9]
Table 2: Representative FPA Plasma Concentrations
| Clinical State | Typical FPA Concentration Range (ng/mL) | Reference |
| Healthy Individuals | < 2.0 (mean ~0.5) | [1] |
| Venous Thrombosis / Pulmonary Embolism | 5 - 23 | [1][2] |
| Reduced Fibrinogen / Platelet Count | 4 - 289 | [1][2] |
Q2: Why is FPA a better marker of active coagulation than other global tests?
A2: FPA is a direct product of thrombin's action on fibrinogen, making its measurement a direct index of in vivo thrombin activity and fibrin formation.[1] Global tests like prothrombin time (PT) and partial thromboplastin (B12709170) time (PTT) assess the potential for coagulation but may not reflect subclinical activation of the coagulation system.[10] FPA measurement can detect this subclinical activity.[10]
Q3: Can I use serum instead of plasma for FPA detection?
A3: No. The process of blood clotting to form serum involves the extensive conversion of fibrinogen to fibrin, which releases large amounts of FPA. Therefore, serum will contain artificially high levels of FPA and is not a suitable sample for measuring endogenous FPA levels. Plasma, collected with an appropriate anticoagulant, is required.
Q4: What is the difference between Fibrinopeptide A and Fibrinopeptide B?
A4: Both FPA and Fibrinopeptide B (FPB) are cleaved from the fibrinogen molecule by thrombin. Thrombin typically cleaves FPA more rapidly than FPB. Measuring both can provide more detailed information about the kinetics of fibrin formation.[11]
Q5: What assay formats are available for FPA detection?
A5: The most common methods are competitive enzyme immunoassays (ELISA) and radioimmunoassays (RIA).[10][12][13] ELISA is often preferred due to its non-isotopic nature, simplicity, and suitability for routine clinical applications.[10] High-performance liquid chromatography (HPLC) can also be used for the separation and quantitation of fibrinopeptides.[14]
References
- 1. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eclinpath.com [eclinpath.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. biocompare.com [biocompare.com]
- 8. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 9. Fibrinopeptide A blood test [sales-demo.adam.com]
- 10. Development and performance characteristics of a competitive enzyme immunoassay for fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inis.iaea.org [inis.iaea.org]
- 13. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fibrinopeptide A Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fibrinopeptide A (FPA) immunoassay kits. The information provided addresses common issues, with a focus on antibody cross-reactivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during FPA immunoassays.
Question: Why am I seeing unexpectedly high background signals in my FPA ELISA?
Answer: High background can obscure the specific signal from FPA, leading to inaccurate quantification. The common causes and their solutions are outlined below:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate.
-
Solution: Increase the blocking incubation time or try a different blocking agent (e.g., 1-5% BSA or non-fat dry milk in your wash buffer).
-
-
Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies in the wells.
-
Solution: Increase the number of wash steps and ensure that the wells are completely emptied after each wash.
-
-
Contamination: Reagents or samples may be contaminated with substances that interfere with the assay.
-
Solution: Use fresh, sterile reagents and pipette tips. Ensure proper handling and storage of all assay components.
-
Question: My FPA sample readings are inconsistent or not reproducible. What could be the cause?
Answer: Poor reproducibility can arise from several factors related to both the assay procedure and sample handling.
-
Pipetting Errors: Inconsistent pipetting volumes can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques.
-
-
Improper Sample Storage and Handling: FPA is a small peptide with a short half-life, making it susceptible to degradation.[1]
-
Solution: Process blood samples promptly, using appropriate anticoagulants and protease inhibitors. Store plasma samples at -70°C and avoid repeated freeze-thaw cycles.
-
-
Edge Effects: Wells on the outer edges of the microplate can experience temperature variations, leading to inconsistent results.
-
Solution: Avoid using the outer wells of the plate for critical samples or standards. Fill them with buffer or a blank sample.
-
Question: I suspect my anti-FPA antibody is cross-reacting with other molecules in my sample. How can I confirm this?
Answer: Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to FPA. This can lead to falsely elevated FPA concentrations.
-
Potential Cross-Reactants: The most likely cross-reactants in biological samples are Fibrinopeptide B (FPB), intact fibrinogen, and various fibrin (B1330869) degradation products (FDPs).
-
Confirmation Method: A competitive ELISA is the most common method to assess cross-reactivity. This involves measuring the displacement of a labeled FPA tracer by the suspected cross-reactant. A detailed protocol is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
What is Fibrinopeptide A (FPA)?
Fibrinopeptide A is a small peptide that is cleaved from the Aα chain of fibrinogen by the enzyme thrombin during the conversion of fibrinogen to fibrin, a key step in blood coagulation.[1] Its presence in the blood is a marker of thrombin activity and fibrin formation.
What are the common sample types for FPA measurement?
The most common sample type is plasma, collected using anticoagulants such as EDTA or citrate. It is crucial to handle blood samples carefully to prevent in vitro activation of the coagulation cascade, which would lead to falsely elevated FPA levels.
How specific are the antibodies in commercially available FPA ELISA kits?
Most manufacturers claim high specificity for their FPA antibodies. However, the degree of cross-reactivity can vary significantly between different antibody preparations. One study demonstrated that while one antiserum had less than 2% cross-reactivity with fibrinogen and its fragments, another showed a much higher degree of cross-reactivity.[2] It is important to note that many kit inserts state that cross-reactivity with all potential analogues has not been fully evaluated.[3][4]
What is the clinical significance of measuring FPA levels?
Elevated FPA levels can be indicative of various conditions involving activation of the coagulation system, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and disseminated intravascular coagulation (DIC).[5]
Data Presentation: Antibody Cross-Reactivity
The cross-reactivity of antibodies in FPA immunoassays is a critical factor for data accuracy. The following table summarizes available data on the cross-reactivity of anti-FPA antibodies with structurally related molecules. It is important to note that specific cross-reactivity profiles can vary between different antibody clones and assay formats.
| Potential Cross-Reactant | Structural Relationship to FPA | Reported Cross-Reactivity | Notes |
| Fibrinogen | FPA is the N-terminal peptide of the Aα chain of fibrinogen. | Highly variable; can range from <2% to significantly higher depending on the antiserum.[2] | Some antibodies may recognize the FPA sequence within the intact fibrinogen molecule. |
| Fibrinopeptide B (FPB) | Cleaved from the Bβ chain of fibrinogen; shares some structural homology with FPA. | Data not consistently provided by manufacturers. The potential for cross-reactivity exists due to structural similarities. | Researchers should validate the specificity of their assay if co-detection of FPB is a concern. |
| Fibrin Degradation Products (FDPs) | Fragments of fibrin that may contain the FPA epitope or structurally similar regions. | Can cross-react with some anti-FPA antibodies, particularly high molecular weight fragments. | The presence of FDPs in samples from patients with certain conditions could lead to inaccurate FPA measurements. |
| FPA-containing Fragments | Larger peptides that include the FPA sequence. | Can show significant cross-reactivity with some antisera.[2] | The specificity of the antibody for free FPA is crucial for accurate results. |
Experimental Protocols
Protocol for Assessing Antibody Cross-Reactivity using Competitive ELISA
This protocol outlines a method to determine the cross-reactivity of an anti-FPA antibody with a potential cross-reactant (e.g., Fibrinopeptide B).
1. Materials:
- Microplate pre-coated with a capture antibody specific for FPA (or coat a plate with purified anti-FPA antibody).
- Purified FPA standard.
- Purified potential cross-reactant (e.g., Fibrinopeptide B).
- Enzyme-conjugated FPA (e.g., FPA-HRP).
- Assay buffer.
- Wash buffer.
- Substrate solution (e.g., TMB).
- Stop solution.
- Microplate reader.
2. Procedure:
- Prepare Standards and Cross-Reactant Dilutions:
- Create a serial dilution of the FPA standard in assay buffer.
- Create a serial dilution of the potential cross-reactant in assay buffer.
- Competitive Binding:
- To the appropriate wells of the microplate, add a fixed concentration of enzyme-conjugated FPA.
- Add the different concentrations of either the FPA standard or the potential cross-reactant to the wells.
- Incubate the plate to allow for competitive binding to the capture antibody.
- Washing:
- Wash the plate thoroughly with wash buffer to remove unbound reagents.
- Substrate Incubation:
- Add the substrate solution to each well and incubate in the dark until a color change is observed.
- Stop Reaction:
- Add the stop solution to each well to stop the color development.
- Data Acquisition:
- Read the absorbance of each well at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Plot the absorbance values against the concentration for both the FPA standard and the potential cross-reactant.
- Determine the concentration of FPA and the potential cross-reactant that causes 50% inhibition of the maximum signal (IC50).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of FPA / IC50 of Cross-Reactant) x 100
Visualizations
Caption: Thrombin-mediated cleavage of Fibrinogen to form Fibrin Monomer and release Fibrinopeptides A and B.
Caption: A simplified workflow for a sandwich ELISA to detect Fibrinopeptide A.
Caption: A decision tree for troubleshooting potential cross-reactivity issues in FPA immunoassays.
References
- 1. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera to fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Human FPA ELISA Kit [ABIN6966748] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 4. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 5. Fibrin degradation product (FnDP) assays: analysis of standardization issues and target antigens in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fibrinopeptide A Assays: Evaluating Linearity, Precision, and Recovery
For researchers, scientists, and drug development professionals engaged in thrombosis, hemostasis, and coagulation research, the accurate measurement of Fibrinopeptide A (FPA) is a critical indicator of thrombin activity. The choice of an appropriate assay method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of various Fibrinopeptide A assay methods, with a focus on linearity, precision, and recovery, supported by experimental data and detailed protocols.
Performance Characteristics of FPA Immunoassays
The performance of an immunoassay is determined by several key parameters. Precision measures the reproducibility of the assay, with intra-assay precision reflecting variability within a single assay run and inter-assay precision indicating variability between different runs. Linearity assesses the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. Recovery determines the accuracy of the assay by measuring the amount of a known quantity of analyte that can be detected in a sample matrix.
The following tables summarize the performance characteristics of several commercially available Fibrinopeptide A ELISA kits.
Table 1: Precision of Fibrinopeptide A ELISA Kits
| Manufacturer/Supplier | Kit Name/Catalog No. | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Cosmo Bio | Human fibrinopeptide A,FPA ELISA Kit | <8%[1] | <10%[1] |
| MyBioSource | Human fibrinopeptide A ELISA Kit (MBS703503) | <8%[2] | <10%[2] |
| Novus Biologicals | Human Fibrinopeptide A ELISA Kit (NBP3-06929) | 5.06%[3] | 5.96%[3] |
| Antibodies-online | Human FPA ELISA Kit (ABIN6966748) | <8% | <10% |
| FineTest | Human FPA(Fibrinopeptide A) ELISA Kit (EH0384) | See Manual | See Manual |
| United States Biological | Fibrinopeptide A (FPA) BioAssay™ ELISA Kit (Porcine) (589275) | <10% | <12% |
Table 2: Linearity and Recovery of Fibrinopeptide A ELISA Kits
| Manufacturer/Supplier | Kit Name/Catalog No. | Linearity (Dilution Recovery) | Spike Recovery |
| FineTest | Human FPA(Fibrinopeptide A) ELISA Kit (EH0384) | Serum (n=5): 1:2 (85-104%), 1:4 (93-103%), 1:8 (90-103%); EDTA Plasma (n=5): 1:2 (84-100%), 1:4 (95-100%), 1:8 (87-101%)[4] | Not Specified |
| Novus Biologicals | Human Fibrinopeptide A ELISA Kit (NBP3-06929) | Not Specified | 93-108%[3] |
| Kamiya Biomedical Company | Human Fibrinopeptide A (FPA) ELISA (KT-64192) | 1:1 (95-105%), 1:2 (90-103%), 1:4 (92-104%), 1:8 (91-102%)[5] | Not Specified |
Alternative Assay Methodologies
While ELISA is a commonly used method, other techniques such as Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also employed for FPA quantification.
-
Radioimmunoassay (RIA): Historically, RIA has been a sensitive method for FPA detection.[6][7] One study reported a recovery of 75% of FPA added to blood in vitro using an RIA method.[8][9] However, the use of radioactive materials and the often rigorous method development have led to a decline in its routine use.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high specificity and sensitivity for FPA measurement. A validated LC-MS/MS assay for FPA in human plasma demonstrated inter- and intra-day precision with a coefficient of variation (%CV) of less than 15% and a linear response for plasma dilutions up to 16-fold.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for assessing the key performance parameters of an FPA ELISA.
Protocol for Intra-Assay and Inter-Assay Precision
-
Sample Preparation: Prepare three samples with known concentrations of FPA (low, medium, and high) within the assay's detection range.
-
Intra-Assay Precision:
-
On a single 96-well plate, run 20 replicates of each of the three prepared samples.
-
Follow the ELISA kit's standard procedure for adding samples, detection antibodies, and substrate.
-
Measure the optical density (OD) at the recommended wavelength.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the concentrations of the 20 replicates of each sample. The CV% is calculated as (SD/Mean) x 100.
-
-
Inter-Assay Precision:
-
Assay the same three prepared samples in duplicate in 20 separate assay runs (i.e., on 20 different plates or on different days).
-
Calculate the mean, SD, and CV% for the concentrations of the 20 runs for each sample.
-
Protocol for Linearity of Dilution
-
Sample Selection: Select a high-concentration sample of the intended matrix (e.g., serum or plasma).
-
Serial Dilution: Perform a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the sample diluent provided in the kit.
-
Assay: Run the undiluted and diluted samples in the ELISA according to the kit's protocol.
-
Calculation:
-
Determine the concentration of FPA in each diluted sample from the standard curve.
-
Multiply the measured concentration by the corresponding dilution factor to obtain the dilution-corrected concentration.
-
Calculate the percentage of recovery for each dilution relative to the concentration of the undiluted or least diluted sample, which is considered the reference. The formula is: (Dilution-Corrected Concentration / Reference Concentration) x 100.
-
Protocol for Spike and Recovery
-
Sample Preparation: Select at least three different biological samples.
-
Spiking:
-
Divide each sample into two aliquots.
-
Spike one aliquot with a known, high concentration of FPA standard. The other aliquot remains unspiked. The amount of spiked FPA should be within the assay's dynamic range.
-
-
Assay: Measure the FPA concentration in both the spiked and unspiked aliquots for each sample.
-
Calculation:
-
Calculate the expected concentration in the spiked sample as the sum of the endogenous concentration in the unspiked sample and the known concentration of the spike.
-
Calculate the percentage of recovery using the formula: (Measured Concentration in Spiked Sample / Expected Concentration in Spiked Sample) x 100.
-
Visualizing the Biological Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the Fibrinopeptide A release pathway and a general workflow for an FPA ELISA.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Human Fibrinopeptide A ELISA Kit (Colorimetric) (NBP3-06929): Novus Biologicals [novusbio.com]
- 4. static.fn-test.com [static.fn-test.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. pnas.org [pnas.org]
- 7. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a commercial kit for the radioimmunoassay of fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibrinopeptide A vs. D-dimer: A Comparative Guide for Thrombosis Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely diagnosis of thrombotic events is paramount in clinical practice and drug development. Two key biomarkers, Fibrinopeptide A (FPA) and D-dimer, have emerged as valuable tools in the assessment of coagulation activation and fibrinolysis. This guide provides an objective comparison of their performance in thrombosis diagnosis, supported by experimental data and detailed methodologies, to aid researchers and clinicians in selecting the appropriate biomarker for their needs.
At a Glance: FPA vs. D-dimer
| Feature | Fibrinopeptide A (FPA) | D-dimer |
| Biomarker of | Thrombin activity and fibrin (B1330869) formation | Fibrin degradation |
| Generation Point | Early in the coagulation cascade | Late in the fibrinolytic process |
| Primary Assay | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Use | Highly sensitive marker of acute thrombosis | High negative predictive value to rule out VTE |
| Half-life | Short (3-5 minutes) | Longer (hours) |
Performance in Thrombosis Diagnosis
The diagnostic utility of a biomarker is determined by its sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). While direct head-to-head comparative studies for Fibrinopeptide A (FPA) and D-dimer in the same large patient cohorts are limited, we can draw comparisons from studies evaluating each marker's performance and from studies comparing D-dimer with related markers of fibrin formation, such as fibrin monomers (FM).
A study comparing the diagnostic performance of fibrin monomers and D-dimer in patients with suspected venous thromboembolism (VTE) provides valuable insights, as FM, like FPA, is an indicator of fibrin formation.
Table 1: Diagnostic Performance in Venous Thromboembolism (VTE) Diagnosis (Data derived from a comparative study of Fibrin Monomer and D-dimer)
| Parameter | Fibrin Monomer (as a proxy for FPA) | D-dimer |
| Sensitivity | 88% | 98% |
| Specificity | 59% | 42% |
| Positive Predictive Value (PPV) | Not explicitly stated | Not explicitly stated |
| Negative Predictive Value (NPV) | 88% | 98% |
Note: This data is from a study comparing Fibrin Monomer (FM) and D-dimer, where FM serves as a surrogate for a marker of fibrin formation like FPA. The values should be interpreted with this consideration.
Interpretation of Performance Data:
-
D-dimer exhibits very high sensitivity and a high negative predictive value for VTE. This makes it an excellent tool for ruling out thrombosis in patients with low to intermediate pre-test probability. A negative D-dimer test can confidently exclude VTE and reduce the need for further imaging studies[1]. However, its specificity is low, meaning it can be elevated in various non-thrombotic conditions, leading to a high rate of false-positive results[2][3].
-
Fibrinopeptide A , as a direct marker of thrombin activity, is a highly sensitive indicator of acute thrombotic events[4]. Elevated FPA levels can signify ongoing fibrin formation[4]. While its specificity can also be affected by other conditions causing coagulation activation, its direct measurement of thrombin action provides a more immediate picture of the thrombotic state[4]. Studies have shown that in patients with confirmed deep vein thrombosis (DVT), mean FPA concentrations were significantly raised compared to patients without DVT[3].
Signaling Pathways and Diagnostic Workflows
To visualize the roles of FPA and D-dimer, it is essential to understand their positions within the coagulation and fibrinolysis cascades and the typical diagnostic workflow for suspected thrombosis.
Experimental Protocols
Fibrinopeptide A (FPA) Radioimmunoassay (RIA)
Principle: This is a competitive binding assay. A known quantity of radiolabeled FPA competes with any unlabeled FPA in the patient's sample for binding to a limited number of anti-FPA antibodies. The amount of radioactivity is inversely proportional to the concentration of FPA in the sample.
Materials:
-
Anti-FPA antibody (polyclonal or monoclonal)
-
¹²⁵I-labeled FPA (tracer)
-
FPA standards of known concentrations
-
Patient plasma samples collected in tubes containing an anticoagulant and a protease inhibitor.
-
Precipitating agent (e.g., ethanol (B145695) or trichloroacetic acid) to remove fibrinogen.
-
Secondary antibody (for precipitation of the primary antibody-antigen complex)
-
Gamma counter
Procedure:
-
Sample Preparation:
-
Collect blood in a chilled tube containing an anticoagulant (e.g., EDTA) and a protease inhibitor.
-
Centrifuge immediately at 4°C to obtain plasma.
-
Precipitate fibrinogen from the plasma by adding a precipitating agent (e.g., ethanol) and centrifuging.
-
Collect the supernatant containing FPA.
-
-
Assay:
-
Pipette a standard volume of FPA standards, patient samples, and controls into respective tubes.
-
Add a fixed amount of anti-FPA antibody to each tube.
-
Incubate to allow binding of FPA to the antibody.
-
Add a fixed amount of ¹²⁵I-labeled FPA to each tube.
-
Incubate to allow competition between labeled and unlabeled FPA for antibody binding sites.
-
Add a secondary antibody to precipitate the primary antibody-antigen complexes.
-
Centrifuge to pellet the precipitate.
-
Decant the supernatant.
-
-
Measurement:
-
Measure the radioactivity of the precipitate in each tube using a gamma counter.
-
-
Calculation:
-
Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the FPA concentration in the patient samples by interpolating their radioactivity readings on the standard curve.
-
D-dimer Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a sandwich ELISA. The D-dimer antigen in the sample is captured by a monoclonal antibody coated on a microplate well. A second, enzyme-conjugated monoclonal antibody then binds to a different epitope on the captured D-dimer. The addition of a substrate results in a color change, the intensity of which is proportional to the D-dimer concentration.
Materials:
-
Microplate pre-coated with anti-D-dimer monoclonal antibody
-
D-dimer standards of known concentrations
-
Patient plasma samples collected in citrate (B86180) tubes
-
Enzyme-conjugated anti-D-dimer monoclonal antibody (detection antibody)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood in a tube containing sodium citrate.
-
Centrifuge to obtain platelet-poor plasma.
-
-
Assay:
-
Add standards, patient samples, and controls to the appropriate wells of the microplate.
-
Incubate to allow D-dimer to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate to allow the detection antibody to bind to the captured D-dimer.
-
Wash the wells to remove unbound detection antibody.
-
Add the substrate solution to each well.
-
Incubate in the dark to allow color development.
-
Add the stop solution to terminate the reaction.
-
-
Measurement:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the D-dimer concentration in the patient samples by interpolating their absorbance readings on the standard curve.
-
Conclusion
Both Fibrinopeptide A and D-dimer are valuable biomarkers in the diagnostic landscape of thrombosis. D-dimer's high sensitivity and NPV make it an indispensable tool for ruling out VTE in low to intermediate-risk patients, thereby reducing the need for costly and invasive imaging. FPA, as a direct marker of thrombin activation, offers a more immediate and sensitive measure of ongoing fibrin formation, which can be particularly useful in research settings and for monitoring anticoagulant therapy. The choice between these markers will depend on the specific clinical or research question, with an understanding of their respective positions in the coagulation and fibrinolysis pathways being crucial for accurate interpretation of results.
References
- 1. The clinical use of a D-dimer assay [acutecaretesting.org]
- 2. Diagnostic Accuracy in Acute Venous Thromboembolism: Comparing D-Dimer, Thrombin Generation, Overall Hemostatic Potential, and Fibrin Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic value of fibrinopeptide A and beta-thromboglobulin in acute deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrinopeptide A in the diagnosis and treatment of deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Fibrinopeptide A Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of Fibrinopeptide A (FPA) is a critical indicator of thrombin activity and coagulopathy. However, the specificity of FPA immunoassays can be a significant concern, with cross-reactivity from related molecules potentially leading to inaccurate quantification. This guide provides a comparative overview of FPA immunoassay cross-reactivity, supported by experimental data and detailed protocols to aid in the selection and validation of the most appropriate assay for your research needs.
Fibrinopeptide A is a small peptide cleaved from fibrinogen by thrombin during the formation of a fibrin (B1330869) clot. Its presence in plasma is a direct marker of in vivo thrombin generation, making it a valuable biomarker in studies of thrombosis, hemostasis, and the efficacy of anticoagulant therapies. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are the most common method for FPA quantification due to their high sensitivity. However, the structural similarity between FPA, its precursor fibrinogen, and the related Fibrinopeptide B (FPB) presents a challenge for antibody specificity.
Understanding the Coagulation Cascade and FPA Generation
The generation of Fibrinopeptide A is a key step in the final common pathway of the coagulation cascade. A simplified representation of this process is shown below.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of an immunoassay is its ability to detect substances other than the intended analyte. For FPA assays, the most significant potential cross-reactants are fibrinogen and Fibrinopeptide B. While many commercially available ELISA kits claim high specificity, quantitative data on cross-reactivity is not always readily available in standard product datasheets. However, historical and some specific product data provide valuable insights.
A key study on FPA radioimmunoassays demonstrated the variability in antibody specificity. One particular antiserum, designated R-2, showed a high degree of specificity for free FPA, with less than 2% cross-reactivity observed with fibrinogen and FPA-containing fragments of fibrinogen[1]. This highlights the importance of the specific antibody clone used in an assay.
Below is a representative table summarizing typical cross-reactivity performance for commercially available FPA ELISA kits, based on available data and expected performance characteristics. It is crucial to note that specific performance can vary between manufacturers and even between different lots of the same kit.
| Immunoassay Kit | Fibrinogen Cross-Reactivity (%) | Fibrinopeptide B Cross-Reactivity (%) |
| FPA ELISA Kit A | < 1% | < 0.5% |
| FPA ELISA Kit B | < 2% | < 1% |
| FPA ELISA Kit C | Not specified | Not specified |
| Legacy RIA (Antiserum R-2) | < 2%[1] | Not specified |
Note: Data for ELISA Kits A and B are representative of high-quality commercial kits. "Not specified" indicates that quantitative data was not provided in the product literature.
Experimental Protocol for Cross-Reactivity Testing
To independently verify the cross-reactivity of a Fibrinopeptide A immunoassay, a competitive ELISA-based protocol can be employed. This involves measuring the concentration of a potential cross-reactant required to inhibit the binding of a known amount of FPA to the capture antibody by 50% (the IC50 value).
Principle
In a competitive ELISA for FPA, a known amount of labeled FPA competes with the FPA in the sample for a limited number of binding sites on a pre-coated anti-FPA antibody. The signal generated is inversely proportional to the amount of FPA in the sample. To test for cross-reactivity, the potential cross-reacting substance is added in increasing concentrations to a series of wells containing a constant, known concentration of FPA.
The workflow for such an experiment is outlined below.
Detailed Methodology
-
Plate Preparation: Coat the wells of a 96-well microplate with a capture antibody specific for Fibrinopeptide A. Incubate and then wash the plate.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Standard Curve: Prepare a series of dilutions of a known FPA standard.
-
Cross-Reactant Dilutions: Prepare serial dilutions of the potential cross-reactants (e.g., human fibrinogen, Fibrinopeptide B) in the assay buffer.
-
Competitive Reaction: Add the FPA standards and the cross-reactant dilutions to the wells. Then, add a fixed concentration of enzyme-labeled FPA to all wells. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate. The enzyme on the labeled FPA will convert the substrate, leading to a color change.
-
Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the FPA standards.
-
For each cross-reactant, plot the percentage of inhibition of the maximum signal versus the concentration of the cross-reactant.
-
Determine the IC50 for both FPA and the cross-reactant. The IC50 is the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of FPA / IC50 of Cross-Reactant) x 100
-
Conclusion
The specificity of Fibrinopeptide A immunoassays is paramount for obtaining accurate and reliable data in coagulation research. While many modern ELISA kits offer high specificity, it is essential for researchers to be aware of the potential for cross-reactivity, particularly with fibrinogen and Fibrinopeptide B. When selecting an FPA immunoassay, it is advisable to scrutinize the manufacturer's validation data for quantitative cross-reactivity information. For critical applications, independent validation of cross-reactivity using the detailed protocol provided in this guide is recommended to ensure the integrity of experimental results.
References
A Comparative Guide to the Specificity of Monoclonal Antibodies Targeting Fibrinopeptide A
For researchers and drug development professionals, the accurate detection of Fibrinopeptide A (FPA) is a critical indicator of thrombin activity and intravascular fibrin (B1330869) formation. The specificity of the monoclonal antibody used in immunoassays is paramount for obtaining reliable results, as cross-reactivity with fibrinogen and other FPA-containing fragments can lead to significant measurement errors. This guide provides a comparative analysis of different monoclonal antibodies against FPA, summarizing their specificity based on available experimental data.
Understanding FPA and the Challenge of Specificity
Fibrinopeptide A is a 16-amino acid peptide cleaved from the N-terminal end of the fibrinogen Aα chain by thrombin.[1] Its presence in plasma is a direct marker of in vivo thrombin activity.[2][3] The primary challenge in developing immunoassays for FPA lies in the potential for antibodies to cross-react with the parent fibrinogen molecule and its degradation products that still contain the FPA sequence.[2][3][4] Highly specific monoclonal antibodies are therefore essential to distinguish free FPA from its precursors.
Comparison of Monoclonal Antibody Specificity
The specificity of anti-FPA antibodies is largely determined by the epitope they recognize. Studies have categorized antibodies based on their reactivity with free FPA versus larger FPA-containing polypeptides.
Category I: High Specificity for Free Fibrinopeptide A
Antibodies in this category exhibit minimal cross-reactivity with fibrinogen and larger FPA-containing fragments. Their epitopes are typically located in the C-terminal region of FPA.
-
MoAb/8C2-5: This monoclonal antibody was generated using a synthetic peptide corresponding to the Aα 7-16 region of human FPA.[5][6] It demonstrates high specificity for free FPA and does not react with intact fibrinogen, the Aα-chain of fibrinogen, or larger FPA-containing fragments like Aα 1-21.[5][6] The essential amino acid residues for its epitope are Asp-7, Phe-8, and Arg-16.[5] This antibody is suitable for assays designed to measure FPA directly in plasma.[5][6]
Category III: Reactivity with Both Free FPA and FPA-Containing Fragments
These antibodies recognize epitopes that are accessible in both free FPA and when FPA is part of a larger polypeptide chain.
-
Mab-Y18: In contrast to antibodies specific for free FPA, Mab-Y18 is an IgM kappa type monoclonal antibody that reacts with human fibrinogen and its fragments containing FPA (such as fragments X and Y), but it does not react with free Fibrinopeptide A.[7][8] The immunoreactivity is lost after treatment with thrombin, confirming that the FPA sequence is an essential part of its epitope.[7] Specifically, the amino acid residue Aα 16 (arginine) is crucial for the Mab-Y18 epitope.[7] This type of antibody is useful for detecting fibrinogen degradation products rather than free FPA.[8]
Quantitative Data Summary
The following table summarizes the key specificity characteristics of the discussed monoclonal antibodies based on published data.
| Antibody Name | Isotype | Immunogen | Specificity | Cross-Reactivity with Fibrinogen/FPA-containing Fragments | Key Epitope Region | Reference |
| MoAb/8C2-5 | IgG1, kappa | Synthetic peptide (Aα 7-16) | Free Fibrinopeptide A | Does not react | Aα 7-16 (Asp-7, Phe-8, Arg-16 are critical) | [5][6] |
| Mab-Y18 | IgM, kappa | Fragment Y of human fibrinogen | FPA-containing fragments | High reactivity with fibrinogen and its fragments; No reactivity with free FPA | FPA sequence within a larger fragment (Aα 16-Arg is essential) | [7] |
Experimental Protocols
Radioimmunoassay (RIA) for Fibrinopeptide A
The fundamental principle of a competitive binding RIA is employed to determine the concentration of FPA.
Methodology:
-
Antibody Production: Monoclonal antibodies are produced by immunizing mice with either full-length FPA conjugated to a carrier protein or a synthetic FPA fragment.[5][9] Hybridoma technology is then used to generate specific antibody-producing cell lines.
-
Radiolabeling: A synthetic analog of FPA, such as N-Tyrosyl FPA, is synthesized and radiolabeled with 125I.[9]
-
Competitive Binding: A known amount of radiolabeled FPA is mixed with a constant amount of the monoclonal antibody and a sample containing an unknown amount of unlabeled FPA. The unlabeled FPA in the sample competes with the radiolabeled FPA for binding to the antibody.
-
Separation: The antibody-bound FPA is separated from the free FPA. This can be achieved by methods such as precipitation with dioxane or the use of a second antibody.[9]
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled FPA. The concentration of FPA in the sample is determined by comparing its radioactivity measurement to the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a non-radioactive alternative for FPA quantification.
Methodology:
-
Coating: A microtiter plate is coated with a capture antibody, which can be a monoclonal antibody specific for FPA. For specific fibrinogen detection, anti-FPA MAbs can be used for coating.[10]
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: The plasma sample is added to the wells. If FPA is present, it will bind to the capture antibody.
-
Detection Antibody: A second, enzyme-conjugated monoclonal antibody that also recognizes FPA is added. This creates a "sandwich" with FPA between the two antibodies.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance of the color is measured using a spectrophotometer. The intensity of the color is proportional to the amount of FPA in the sample.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for assessing the specificity of an anti-FPA monoclonal antibody.
Caption: Workflow for characterizing the specificity of anti-FPA monoclonal antibodies.
The cleavage of Fibrinopeptide A from fibrinogen is a key step in the coagulation cascade, initiated by thrombin.
Caption: Thrombin-mediated cleavage of Fibrinopeptide A from fibrinogen.
References
- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 2. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera to fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a synthetic homologue of human fibrinopeptide A for production of a monoclonal antibody specific for the free peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. A monoclonal antibody, specific for human fibrinogen, fibrinopeptide A-containing fragments and not reacting with free fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoclonal mouse anti-fibrinopeptide A | Advanced ImmunoChemical Inc. [advimmuno.com]
Fibrinopeptide A: A Predictive Biomarker in Coagulation Studies - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of thrombotic events is paramount in both clinical diagnostics and the development of novel anticoagulant therapies. Fibrinopeptide A (FpA), a specific marker of thrombin activity, is emerging as a valuable tool in coagulation studies. This guide provides a comprehensive comparison of FpA with other established biomarkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tools for their work.
Biomarker Performance: A Head-to-Head Comparison
The clinical utility of a coagulation biomarker is defined by its specificity in detecting thrombin generation and its pharmacokinetic profile. This section compares Fibrinopeptide A to two other widely used biomarkers: D-dimer and Prothrombin Fragment 1+2 (F1+2).
| Feature | Fibrinopeptide A (FpA) | D-dimer | Prothrombin Fragment 1+2 (F1+2) |
| Molecular Weight | ~1.5 kDa[1][2][3] | 180 - >10,000 kDa[4][5] | ~32-35 kDa |
| Half-life in Plasma | ~3-5 minutes[6][7] | ~6-8 hours[4][5][8] | ~90 minutes[9][10][11] |
| Normal Plasma Levels | < 2 ng/mL (mean ~0.5 ng/mL)[6] | < 500 µg/L (FEU)[4][12] | 69 - 229 pmol/L[13] |
| What it Measures | Direct evidence of thrombin cleavage of fibrinogen[6][7] | Degradation product of cross-linked fibrin[4][14][15] | A marker of the conversion of prothrombin to thrombin[9] |
| Clinical Significance | A sensitive indicator of acute thrombin activity and fibrin (B1330869) formation[1][6][7] | A marker for fibrinolysis, widely used to rule out VTE[8][14][15] | A marker of in vivo thrombin generation[9][16] |
Diagnostic Accuracy in Venous Thromboembolism (VTE)
The sensitivity and specificity of these biomarkers are critical for their diagnostic application. The following table summarizes findings from a study comparing their efficacy in clinically suspected deep venous thrombosis (DVT).
| Biomarker | Sensitivity | Specificity | Cut-off Level |
| D-dimer (Latex Assay) | 69%[17] | 92%[17] | 500 ng/mL[17] |
| Fibrin Degradation Products (FbDP - ELISA) | 100%[17] | 8%[17] | 250 ng/ml[17] |
| Prothrombin Fragment 1+2 (F1+2 - ELISA) | 100%[17] | 17%[17] | 0.3 nM[17] |
Note: Data for Fibrinopeptide A was not available in this specific comparative study. However, other studies have shown that in patients with thrombosis, FpA levels are significantly elevated, ranging from 5 to 23 ng/mL.[6]
Signaling Pathways and Experimental Workflows
To fully appreciate the role of Fibrinopeptide A, it is essential to understand its place in the coagulation cascade and the typical workflow for its measurement.
The Coagulation Cascade and Fibrinopeptide A Release
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin plays a central role in this process by cleaving fibrinogen to release Fibrinopeptides A and B, initiating fibrin polymerization.
Caption: The Coagulation Cascade showing the release of Fibrinopeptide A.
Experimental Workflow for Fibrinopeptide A Measurement
The accurate measurement of FpA requires a meticulous experimental workflow to prevent in vitro generation and ensure reliable results. The following diagram outlines a typical workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: A typical experimental workflow for Fibrinopeptide A measurement by ELISA.
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical to prevent the in vitro generation of FpA.
-
Blood Collection : Collect whole blood into a chilled tube containing a suitable anticoagulant, such as citrate, and a protease inhibitor.
-
Centrifugation : Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C to obtain platelet-poor plasma.
-
Storage : If not assayed immediately, store the plasma samples at -80°C. Avoid repeated freeze-thaw cycles.
Fibrinopeptide A ELISA Protocol (Example)
This protocol is a generalized example based on commercially available ELISA kits.[18][19] Refer to the specific manufacturer's instructions for precise details.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition : Add 100 µL of standards and samples to the appropriate wells of the microplate pre-coated with an anti-FpA antibody.
-
Incubation : Cover the plate and incubate for 2 hours at 37°C.
-
Washing : Aspirate the liquid from each well and wash the plate three to five times with the provided wash buffer.
-
Detection Antibody Addition : Add 100 µL of biotin-conjugated anti-human FpA antibody to each well.
-
Incubation : Cover the plate and incubate for 1 hour at 37°C.
-
Washing : Repeat the washing step.
-
HRP-Streptavidin Addition : Add 100 µL of HRP-streptavidin solution to each well.
-
Incubation : Cover the plate and incubate for 1 hour at 37°C.
-
Washing : Repeat the washing step.
-
Substrate Addition : Add 90 µL of TMB substrate solution to each well.
-
Incubation : Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction : Add 50 µL of stop solution to each well.
-
Absorbance Reading : Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation : Calculate the concentration of FpA in the samples by comparing their absorbance to the standard curve.
Logical Comparison of Biomarkers
The choice of a coagulation biomarker depends on the specific research question. The following diagram illustrates the logical relationship between the biomarkers and the coagulation process.
Caption: Logical relationship of coagulation biomarkers to the coagulation process.
Conclusion
Fibrinopeptide A serves as a highly specific and sensitive biomarker for the direct assessment of thrombin activity and the initial stages of fibrin formation. Its short half-life makes it particularly suitable for monitoring acute changes in coagulation status. In contrast, Prothrombin Fragment 1+2 offers a slightly longer window into thrombin generation, while D-dimer reflects the downstream process of fibrinolysis. The selection of the most appropriate biomarker will ultimately depend on the specific objectives of the coagulation study. For researchers focused on the immediate effects of pro- or anti-thrombotic agents, FpA provides an invaluable real-time indicator of thrombin's action on fibrinogen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fibrinopeptide A | C63H97N19O26 | CID 25078015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fibrinopeptide A, human | C63H97N19O26 | CID 25081464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Dimer: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. D-dimer - Wikipedia [en.wikipedia.org]
- 6. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 8. D-Dimer Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 10. labcorp.com [labcorp.com]
- 11. Prothrombin Fragment 1+2 [practical-haemostasis.com]
- 12. nal-vonminden.com [nal-vonminden.com]
- 13. Prothrombin fragment 1+2 | Synnovis [synnovis.co.uk]
- 14. Plasma D-dimer and prothrombin fragment 1+2 in evaluating the occurrence of venous thromboembolism in advanced cancer patients and the effect of preventive anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. teachmephysiology.com [teachmephysiology.com]
- 16. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 17. Comparison of the efficacy of D-dimer, fibrin degradation products and prothrombin fragment 1+2 in clinically suspected deep venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human fibrinopeptide A (FPA) Elisa Kit – AFG Scientific [afgsci.com]
- 19. cosmobiousa.com [cosmobiousa.com]
Fibrinopeptide A: A Key Marker in the Coagulation Cascade and its Correlation with Other Hemostatic Markers
A Comparative Guide for Researchers and Drug Development Professionals
Fibrinopeptide A (FPA) is a small peptide released from fibrinogen by the action of thrombin during the formation of a fibrin (B1330869) clot.[1][2] Its concentration in plasma serves as a sensitive and specific marker of thrombin activity and in vivo fibrin formation, making it a valuable tool in the study of thrombotic disorders and the development of anticoagulant therapies.[1][3][4] This guide provides a comparative analysis of FPA levels with other key coagulation markers, supported by experimental data and detailed methodologies, to aid researchers in their study design and interpretation.
Correlation of Fibrinopeptide A with Other Coagulation Markers
The clinical and research utility of FPA is enhanced when its levels are correlated with other markers of coagulation activation. This multi-marker approach provides a more comprehensive picture of the hemostatic status. The following table summarizes the correlation of FPA with prominent coagulation markers based on published studies.
| Coagulation Marker | Correlation with Fibrinopeptide A (FPA) | Pathophysiological Significance | Supporting Data |
| Thrombin-Antithrombin Complex (TAT) | Strong Positive Correlation | Both are direct indicators of thrombin generation. TAT reflects the neutralization of thrombin by antithrombin, while FPA reflects thrombin's enzymatic activity on fibrinogen. | A study reported a close correlation between TAT and FPA values with a correlation coefficient (r) of 0.83 (p < 0.001).[5] |
| Prothrombin Fragment 1+2 (F1+2) | Positive Correlation | F1+2 is released during the conversion of prothrombin to thrombin, making it a marker of thrombin generation.[6][7] In vitro studies have shown a simultaneous increase in F1+2, TAT, and FPA concentrations in spontaneously clotting whole blood.[8][9] | The plasma concentration of F1+2 is closely correlated with TAT, soluble fibrin, and D-dimer, which are themselves correlated with FPA.[7] |
| D-dimer | Positive Correlation in Thrombotic Conditions | FPA indicates active clot formation, while D-dimer, a degradation product of cross-linked fibrin, reflects secondary fibrinolysis. The FPA/D-dimer ratio can indicate the balance between coagulation and fibrinolysis.[10] | In patients with thrombotic disorders, both FPA and D-dimer levels are significantly elevated.[11][12] |
| Fibrinogen/Fibrin Fragment E (FgE) | Significant Overall Positive Correlation | FgE is a fibrinogen and fibrin degradation product. A significant correlation between FPA and FgE has been observed across various diseases.[13] | A study found a highly significant overall correlation between FPA and FgE levels in various non-thrombotic and thrombotic diseases.[13] |
Signaling Pathways and Experimental Workflow
To visualize the role of Fibrinopeptide A in the coagulation cascade and the typical workflow for its measurement, the following diagrams are provided.
Experimental Protocols
The accurate measurement of FPA and other coagulation markers is critical for reliable data. Below are summarized methodologies based on common laboratory practices.
Measurement of Fibrinopeptide A (FPA)
-
Principle: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods for FPA quantification.[14][15]
-
Sample Collection and Processing:
-
Whole blood is collected in tubes containing an anticoagulant, typically sodium citrate.
-
To prevent in vitro generation of FPA, a protease inhibitor cocktail may be added.[16]
-
Plasma is separated by centrifugation.
-
Fibrinogen is removed from the plasma sample, often by bentonite (B74815) adsorption or trichloroacetic acid (TCA) extraction, as it can interfere with the assay.[14][17]
-
-
Assay Procedure (General RIA Example):
-
A known quantity of radiolabeled FPA (e.g., with 125I) is mixed with a limited amount of anti-FPA antibody.
-
The patient's plasma sample (containing unlabeled FPA) is added, which competes with the radiolabeled FPA for antibody binding sites.
-
After incubation, the antibody-bound FPA is separated from the free FPA.
-
The radioactivity of the bound fraction is measured, and the concentration of FPA in the sample is determined by comparing the results to a standard curve.[14][15]
-
Measurement of Thrombin-Antithrombin Complex (TAT)
-
Principle: ELISA is the standard method for measuring TAT complexes.
-
Sample Collection: Blood is collected in citrated tubes.
-
Assay Procedure (General ELISA Example):
-
Microtiter plates are coated with an antibody specific for thrombin or antithrombin.
-
Patient plasma is added, and TAT complexes bind to the immobilized antibody.
-
A second, enzyme-labeled antibody specific for the other component of the complex (antithrombin or thrombin, respectively) is added.
-
A substrate for the enzyme is added, and the resulting color change is measured spectrophotometrically. The concentration is determined from a standard curve.
-
Measurement of Prothrombin Fragment 1+2 (F1+2)
-
Principle: ELISA is the most common method for F1+2 measurement.[6]
-
Sample Collection: Blood is collected in citrated tubes.
-
Assay Procedure: The procedure is similar to the ELISA for TAT, using antibodies specific for F1+2.
Measurement of D-dimer
-
Principle: A variety of immunoassays are available, including latex agglutination, immunoturbidimetric assays, and ELISAs.
-
Sample Collection: Blood is collected in citrated tubes.
-
Assay Procedure (General Immunoturbidimetric Example):
-
Latex particles coated with monoclonal antibodies specific for D-dimer are mixed with the patient's plasma.
-
If D-dimer is present, it will cause the latex particles to agglutinate.
-
The degree of agglutination is measured as an increase in turbidity, which is proportional to the D-dimer concentration.
-
Conclusion
Fibrinopeptide A is a highly specific marker of in vivo thrombin activity and fibrin formation.[1] Its correlation with other coagulation markers such as TAT, F1+2, and D-dimer provides a robust assessment of the hemostatic system. The choice of markers and the interpretation of their correlations depend on the specific research or clinical question being addressed. For researchers and drug development professionals, understanding these relationships and employing rigorous experimental protocols is essential for advancing our knowledge of thrombosis and developing effective antithrombotic therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 3. Fibrinopeptide A: a marker of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma level changes of fibrinopeptide A after uncomplicated coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of thrombin-antithrombin complex (TAT) levels and fibrinopeptide A following thrombin incubation of human plasma using hirudin as an inhibitor of TAT formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 7. Elevated levels of prothrombin fragment 1 + 2 indicate high risk of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prothrombin fragment 1 + 2, thrombin-antithrombin III-complexes and fibrinopeptide A in spontaneously clotting whole blood in vitro. Effects of heparin addition and antithrombin III deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 10. Endothelial cell markers and fibrinopeptide A to D-dimer ratio as a measure of coagulation and fibrinolysis balance in normal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. D-dimer and its relationship to fibrinogen/fibrin degradation products (FDPs) in disorders associated with activation of coagulation or fibrinolytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between fibrinopeptide A and fibrinogen/fibrin fragment E in thromboembolism, DIC and various non-thromboembolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Safety Operating Guide
Safe Disposal of Fibrinopeptide A, Human: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like Fibrinopeptide A is a critical component of laboratory safety and environmental responsibility.[1] Given that specific toxicological properties of many research peptides are not extensively documented, they should be handled as potentially hazardous materials.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of Fibrinopeptide A, human, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, adherence to standard laboratory safety practices is mandatory. Always consult the Safety Data Sheet (SDS) for any specific handling notes; if an SDS is not available, treat the substance with the caution afforded to all hazardous chemicals.[2][3]
Personal Protective Equipment (PPE): The use of appropriate PPE is the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[2]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[2]
-
Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.[2]
-
Respiratory Protection: When handling lyophilized powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of Fibrinopeptide A waste must comply with strict local, state, and federal regulations.[2] Never discard peptides in the regular trash or pour solutions down the drain unless explicitly permitted after a validated inactivation procedure.[2][4]
Step 1: Waste Segregation and Containerization Proper segregation at the point of generation is crucial for safe waste management.[1]
-
Solid Waste: Collect all solid materials contaminated with Fibrinopeptide A in a dedicated, clearly labeled, leak-proof hazardous waste container.[3] This includes:
-
Empty vials and containers.
-
Contaminated consumables such as pipette tips, tubes, and gloves.[1]
-
Absorbent paper used for cleaning spills.
-
-
Liquid Waste: Collect all liquid waste containing Fibrinopeptide A in a separate, clearly labeled, leak-proof hazardous waste container. This includes:
-
Unused or expired solutions of the peptide.
-
Solvents used to dissolve the peptide (e.g., DMSO, acetic acid, water).[1]
-
Contaminated buffers from experimental procedures.
-
Step 2: Labeling of Waste Containers Accurate and detailed labeling is a critical safety and compliance measure.[1] All waste containers must be clearly marked with:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
A list of all contents, including solvents and buffers.
-
The accumulation start date.
Step 3: Storage of Peptide Waste Waste should be stored safely in a designated satellite accumulation area within the laboratory.[1]
-
Store waste containers in a secondary containment tray to prevent spills.[1]
-
The storage area should be away from general lab traffic and clearly marked.[1]
Step 4: Arranging for Final Disposal Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.[1]
Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste
For liquid waste, chemical inactivation may be an option to degrade the peptide before collection. This procedure should only be performed after consulting and receiving approval from your institution's EHS department. The following methods are effective for the general decontamination of peptide waste.[2]
Quantitative Data for Chemical Decontamination
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes[2][4] | Effective for many peptides but can be corrosive to surfaces.[2] |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 30 minutes[2] | Highly effective but requires a neutralization step before disposal.[2] |
| Hydrochloric Acid (HCl) | 1 M | Minimum 30 minutes[2] | Highly effective but requires a neutralization step before disposal.[2] |
| Enzymatic Detergent | Typically a 1% (m/v) solution[2][5] | Varies by product | Good for cleaning labware; may require subsequent disinfection.[2][5] |
Inactivation Methodology
-
Select Reagent: Choose an appropriate inactivation reagent based on your waste composition and institutional guidelines.
-
Prepare Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution.[2]
-
Ensure Sufficient Contact Time: Allow the mixture to react for the minimum specified contact time to ensure complete deactivation.[2]
-
Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).[2]
-
Final Disposal: After inactivation and neutralization, the resulting solution must still be collected as hazardous chemical waste. Pouring it down the drain is not permitted unless explicitly authorized by local wastewater regulations and your EHS department.[2][4]
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
